molecular formula C14H10BrN3O B195688 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one CAS No. 77616-97-8

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Cat. No.: B195688
CAS No.: 77616-97-8
M. Wt: 316.15 g/mol
InChI Key: DVLDFOLKYISENR-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one ( 77616-97-8) is a high-purity chemical compound supplied for research and development purposes. This brominated quinoline derivative has a molecular formula of C₁₄H₁₀BrN₃O and a molecular weight of 316.15 g/mol . The compound is identified as Bromazepam EP Impurity D , making it a critical reference standard in pharmaceutical analysis for quality control and impurity profiling of the benzodiazepine drug Bromazepam . Researchers value this compound for its specific physicochemical properties, including a calculated density of 1.6±0.1 g/cm³ and a melting point of 204.42 °C . Its solubility in water is 3229 mg/L at 25°C, which is relevant for preparing standard solutions in analytical methods . Proper storage is essential for maintaining stability; this compound should be kept in a dark place under an inert atmosphere at room temperature . Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption. Please refer to the provided Safety Data Sheet (SDS) for detailed handling instructions. The compound has a GHS07 warning and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLDFOLKYISENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507418
Record name 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77616-97-8
Record name 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 3-amino-6-bromo-4-(2-pyridinyl)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VCF7RM64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a significant heterocyclic compound often identified as an impurity in the synthesis of the pharmaceutical agent Bromazepam.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and quality control. It consolidates available experimental and computational data, outlines detailed protocols for experimental determination of key parameters, and offers insights into the compound's chemical nature. The guide is structured to facilitate a deep understanding of the molecule's characteristics, which are critical for its synthesis, purification, and potential biological activity.

Introduction and Compound Identity

This compound is a substituted quinolinone derivative. Its structure features a quinolinone core, a bromine atom at the 6-position, an amino group at the 3-position, and a pyridin-2-yl substituent at the 4-position. This complex aromatic system imparts specific chemical and physical properties that are of interest in medicinal chemistry and pharmaceutical sciences. Notably, it is recognized as "Bromazepam Impurity D" in European Pharmacopoeia, highlighting its relevance in the quality control of Bromazepam manufacturing.[1][4]

Chemical Structure and Identifiers

The structural integrity and identity of a compound are the foundation of its physicochemical profile.

  • IUPAC Name: 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one[5]

  • CAS Number: 77616-97-8[6][7]

  • Molecular Formula: C₁₄H₁₀BrN₃O[5][7]

  • Synonyms: Bromazepam Impurity D, 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone[2][3]

Table 1: Core Compound Identification

IdentifierValueSource(s)
IUPAC Name 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one[5]
CAS Number 77616-97-8[6][7]
Molecular Formula C₁₄H₁₀BrN₃O[5][7]
InChI InChI=1S/C14H10BrN3O/c15-8-4-5-10-9(7-8)12(13(16)14(19)18-10)11-3-1-2-6-17-11/h1-7H,16H2,(H,18,19)[5][7]
InChIKey DVLDFOLKYISENR-UHFFFAOYSA-N[5][7]
SMILES C1=CC=NC(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N[5][8]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. They influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Molecular Weight and Appearance

The molecular weight is a fundamental property derived from the molecular formula. The physical appearance provides a qualitative descriptor of the compound in its solid state.

Table 2: Fundamental Physical Properties

PropertyValueSource(s)
Molecular Weight 316.15 g/mol [5][7]
Monoisotopic Mass 315.00072 Da[5][9]
Appearance Light Brown to Brown Solid
Melting Point

The melting point is a key indicator of a compound's purity and thermal stability. For this compound, a high melting point with decomposition is reported, which is characteristic of complex aromatic structures with potential for strong intermolecular interactions.

  • Melting Point: >255°C (with decomposition)

Solubility

Solubility is a critical parameter for drug delivery and biological assays. While extensive quantitative data for this compound is not publicly available, qualitative information has been reported.

  • Qualitative Solubility: Slightly soluble in DMSO and Methanol (sonication may be required).

Due to the absence of precise aqueous solubility data, a standardized experimental protocol for its determination is provided in Section 3.1.

Lipophilicity (logP)
  • Computed XLogP3: 1.7[5]

This value suggests that the compound has a moderate degree of lipophilicity. An experimental protocol for determining logP is detailed in Section 3.2.

Acid Dissociation Constant (pKa)

The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. This is critical for understanding its solubility, absorption, and interaction with biological targets. The structure of this compound contains both basic (amino and pyridine groups) and potentially acidic (quinolinone amide) centers. Experimental determination is necessary for accurate pKa values. A relevant protocol is provided in Section 3.3.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and provide a self-validating framework, the following sections detail established experimental protocols for determining the key physicochemical properties for which specific data is not publicly available.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property for any compound intended for biological or pharmaceutical applications. The thermodynamic shake-flask method is considered the "gold standard" for its determination.[10]

Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve to accurately determine the concentration in the test sample.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to buffer (pH 7.4) B Seal and agitate (24-48h at constant T) A->B Equilibration C Centrifuge sample B->C D Filter supernatant (0.22 µm filter) C->D E Analyze filtrate by HPLC-UV D->E G Determine concentration E->G F Prepare calibration curve F->E

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a classical and reliable approach for the experimental determination of logP.[11]

Protocol: Shake-Flask Method for logP Determination

  • Phase Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., pH 7.4) and saturate each phase with the other by vigorous mixing, followed by separation.

  • Compound Dissolution: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to create a biphasic system. Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Equilibration and Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to expedite this process.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.[12]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11][13]

G A Prepare pre-saturated n-octanol and aqueous phases B Dissolve compound in one phase A->B C Mix phases and shake to allow partitioning B->C D Separate the two phases (e.g., by centrifugation) C->D E Measure concentration in each phase (e.g., HPLC) D->E F Calculate P = [Octanol]/[Aqueous] E->F G Calculate logP = log10(P) F->G

Caption: Experimental Workflow for logP Determination.

Determination of pKa

Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[14][15] Given the compound's low aqueous solubility, the use of a co-solvent may be necessary.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: Titrate the solution with a standardized strong acid (e.g., HCl) to protonate all basic sites.

  • Titration with Base: Subsequently, titrate the protonated compound with a standardized strong base (e.g., NaOH), recording the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the first or second derivative of the titration curve.

  • Co-solvent Correction: If a co-solvent is used, the apparent pKa values should be corrected to obtain the aqueous pKa, although this can be a complex process and is often reported as the apparent pKa in the specific solvent mixture.

G A Dissolve compound in aqueous/co-solvent mixture B Titrate with standardized acid A->B C Titrate with standardized base, recording pH at each step B->C D Plot pH vs. volume of titrant C->D E Determine equivalence points (derivative plot) D->E F Identify pKa at half-equivalence points E->F

Caption: Potentiometric Titration Workflow for pKa Determination.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of identity of a chemical compound. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure. Researchers should obtain experimental data for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be complex, with distinct signals for the aromatic protons on the quinolinone and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating amino group. The NH₂ and the amide NH protons will likely appear as broad singlets, and their positions may be concentration and solvent-dependent.

  • ¹³C NMR: The spectrum should show 14 distinct carbon signals corresponding to the molecular formula. The carbonyl carbon of the quinolinone ring is expected to appear significantly downfield (typically >160 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Expected Mass: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (315.0007 Da for C₁₄H₁₀⁷⁹BrN₃O). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Fragmentation: The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) would likely involve cleavages of the bonds connecting the pyridine ring and the quinolinone core, as well as potential loss of CO or HCN.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

  • Expected Absorptions:

    • N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group, and a broader band for the amide N-H.

    • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

    • C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings.

    • C-Br stretching: A band in the lower frequency region of the spectrum (typically 500-650 cm⁻¹).

Conclusion

This compound is a compound of significant interest, particularly in the context of pharmaceutical quality control. This guide has synthesized the available data on its physicochemical properties, including its identity, molecular weight, melting point, and qualitative solubility. While quantitative experimental data for key parameters such as aqueous solubility, logP, and pKa are not widely published, this guide provides robust, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for any researcher working with this molecule, enabling better control over its synthesis, purification, and application in drug development and related scientific disciplines.

References

  • Veeprho. Bromazepam Impurities and Related Compound. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Scribd. Aqueous Solubility Determination Guide. [Link]

  • Scientific Electronic Library Online. Determination of the pKa values of some biologically active and inactive hydroxyquinones. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. Bromazepam-impurities. [Link]

  • Saal, C. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2011.
  • Cleo. Bromazepam EP Impurity B | CAS No: 41526-21-0. [Link]

  • Global Substance Registration System. 2(1H)-QUINOLINONE, 3-AMINO-6-BROMO-4-(2-PYRIDINYL)-. [Link]

  • ResearchGate. Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector. [Link]

  • National Institutes of Health. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Digital Archive of Memorial University of Newfoundland. A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. [Link]

  • LookChem. Cas 77616-97-8,this compound. [Link]

  • PubChem. 3-Aminoquinoline. [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • ResearchGate. Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. [Link]

  • MDPI. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • Wiley Analytical Science. Weighing up ways of working out log P. [Link]

  • ResearchGate. Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. [Link]

  • Creative Biogene. This compound. [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]

  • NIST WebBook. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. [Link]

  • Semantic Scholar. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. [Link]

  • SpectraBase. 3-(Pyridin-3-ylmethyl)quinazolin-4-one - Optional[Vapor Phase IR] - Spectrum. [Link]

  • RuixiBio. 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone. [Link]

Sources

An In-depth Technical Guide to 3-amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (CAS 77616-97-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 77616-97-8, an impurity of the anxiolytic drug Bromazepam, chemically known as 3-amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. The document delves into its chemical and physical properties, presents a thorough analysis of its safety and handling protocols, and outlines detailed analytical procedures for its detection and quantification. Furthermore, this guide explores the potential biological significance of this impurity by examining the mechanism of action of the parent compound, Bromazepam, and discusses the regulatory framework for impurities in active pharmaceutical ingredients (APIs). This guide is intended to be a critical resource for professionals in the fields of pharmaceutical research, development, and quality control, providing the necessary information for safe handling, risk assessment, and regulatory compliance.

Chemical Identification and Physicochemical Properties

The compound with CAS number 77616-97-8 is primarily known as an impurity of Bromazepam, a benzodiazepine class drug.[1][2] Its systematic IUPAC name is 3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one.[3]

PropertyValueSource(s)
CAS Number 77616-97-8[3][4][5]
Molecular Formula C₁₄H₁₀BrN₃O[3][4][5]
Molecular Weight 316.16 g/mol [4]
Appearance Brown solid[2]
Purity Typically ≥95%[3][5]
Synonyms Bromazepam Impurity D, 3-amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone[1][2]

Hazard Identification and Safety Precautions

As an impurity of a pharmacologically active compound, this compound requires careful handling. The following hazard information is compiled from available safety data sheets.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Environment Gloves Chemical-resistant gloves Gown Laboratory Gown Eye_Protection Safety glasses with side shields or goggles Respiratory NIOSH-approved respirator (if dust is generated) Fume_Hood Chemical Fume Hood Fume_Hood->Gloves Requires Fume_Hood->Gown Requires Fume_Hood->Eye_Protection Requires Fume_Hood->Respiratory May require Researcher Researcher Researcher->Fume_Hood Works in

Caption: Recommended Personal Protective Equipment for handling CAS 77616-97-8.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent degradation.

  • Storage Temperature: 2-8°C, in a refrigerator.[2]

  • Atmosphere: Store under an inert atmosphere.[2]

  • Conditions to Avoid: Protect from light and moisture.[1] The compound is hygroscopic.[2]

Emergency Procedures

In the event of accidental exposure or spillage, the following procedures should be followed immediately.

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Accidental Release Measures
  • Evacuate Personnel: Ensure all non-essential personnel are removed from the area.

  • Ensure Adequate Ventilation: Use local exhaust ventilation to control dust.

  • Contain the Spill: Prevent further leakage or spillage if safe to do so.

  • Clean-up:

    • Wear appropriate PPE.

    • Avoid generating dust.

    • Sweep up the material and place it in a suitable, closed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

Regulatory Context and Impurity Qualification

As an impurity of a pharmaceutical product, the presence of this compound is regulated by international guidelines, primarily those from the International Council for Harmonisation (ICH).[6][7][8]

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[7][9]

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

The specific thresholds are dependent on the maximum daily dose of the drug substance.[9] For any new drug substance, impurities present at a level of 0.1% or higher should be identified and described.[10]

Analytical Methodologies: Detection and Quantification

A robust and validated analytical method is essential for the detection and quantification of this impurity in Bromazepam. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[11][12]

Step-by-Step HPLC Protocol

The following is a detailed protocol for a stability-indicating RP-HPLC-DAD method for the determination of Bromazepam and its impurities.[11][12]

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD).

    • C18 column (e.g., 250 mm x 4.6 mm i.d., 5 µm particle size).[11][12]

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (70:30, v/v).[11][12]

    • Flow Rate: 1.0 mL/min.[11][12]

    • Detection Wavelength: 230 nm.[11][12]

    • Injection Volume: 20 µL.[12]

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration.

    • Sample Solution (from drug substance):

      • Accurately weigh a portion of the Bromazepam drug substance.

      • Dissolve in the mobile phase.

      • Sonicate for complete dissolution.

      • Filter through a 0.45 µm membrane filter before injection.[1]

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the impurity peak by comparing the retention time with that of the reference standard.

    • Quantify the impurity using the peak area and the response factor of the reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Sonicate Sonicate Dissolve->Sonicate Filter Filter (0.45 µm) Sonicate->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (230 nm) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

Caption: Workflow for the HPLC analysis of CAS 77616-97-8.

Potential Biological Significance and Toxicological Considerations

Mechanism of Action of Bromazepam

Bromazepam, like other benzodiazepines, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][13] It acts as a positive allosteric modulator, binding to a site on the GABA-A receptor distinct from the GABA binding site.[13] This binding enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[13]

GABAA_Mechanism cluster_receptor GABA-A Receptor GABA_site GABA Binding Site Ion_channel Chloride Ion Channel GABA_site->Ion_channel Opens BZD_site Benzodiazepine Binding Site BZD_site->GABA_site Enhances GABA binding Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Ion_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_site Binds to Bromazepam Bromazepam Bromazepam->BZD_site Binds to Impurity Impurity (CAS 77616-97-8) Impurity->BZD_site Potential Interaction?

Caption: Simplified schematic of the GABA-A receptor and the potential interaction of Bromazepam and its impurity.

In Vitro Assays for GABA-A Receptor Modulation

To assess the potential for this compound to interact with the GABA-A receptor, various in vitro assays can be employed.

  • Radioligand Binding Assays: These assays measure the ability of a compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor, such as the benzodiazepine site.

  • Electrophysiological Assays (e.g., Patch-Clamp): This technique directly measures the flow of ions through the GABA-A receptor channel in response to GABA and the test compound, providing information on whether the compound enhances or inhibits the receptor's function.

  • Fluorescence-Based Assays: These assays use fluorescent probes that are sensitive to changes in membrane potential or ion concentration, providing a high-throughput method for screening compounds that modulate GABA-A receptor activity.[2][14]

Toxicological Profile of Bromazepam and Implications for the Impurity

Bromazepam overdose, especially when combined with other central nervous system depressants, can lead to severe adverse effects, including respiratory depression and coma.[15][16] While the toxicity of the impurity itself has not been specifically studied, its presence in the final drug product must be controlled to within safe limits as determined by regulatory guidelines. The quinoline scaffold, which is present in this impurity, is a common motif in compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[17][18][19] Therefore, the potential for off-target effects of this impurity cannot be entirely dismissed without specific toxicological studies.

Conclusion

This compound (CAS 77616-97-8) is a critical impurity of the drug Bromazepam that requires careful management throughout the drug development and manufacturing process. This guide has provided a detailed overview of its chemical properties, safety and handling procedures, and analytical methods for its control. While direct biological data on this impurity is limited, its structural relationship to Bromazepam suggests a potential for interaction with the GABA-A receptor. Adherence to ICH guidelines for impurity qualification is paramount to ensure the safety and efficacy of the final drug product. Further research into the specific pharmacological and toxicological profile of this impurity is warranted to fully understand its potential impact on patient health.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Veeprho. (n.d.). Bromazepam Impurities and Related Compound. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.
  • Darwish, H. W., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLoS ONE, 16(3), e0244951.
  • Semantic Scholar. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • PRO DOC LTÉE. (2014). PRODUCT MONOGRAPH BROMAZEPAM – 3 BROMAZEPAM – 6 bromazepam 3 mg and 6 mg Tablets Anxiolytic - Sedative. Retrieved from [Link]

  • ResearchGate. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • ResearchGate. (2012). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromazepam. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). ROBUST PHOTO-REGULATION OF GABAA RECEPTORS BY ALLOSTERIC MODULATION WITH A PROPOFOL ANALOG. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam Impurity D. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Bromazepam - Psychotropic Substances. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

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An In-Depth Technical Guide to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (Bromazepam Impurity D)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a significant impurity and degradation product of the benzodiazepine drug, Bromazepam. Herein, we delve into the discovery and history of this compound, intricately linked to the quality control and stability studies of Bromazepam. This guide elucidates the chemical properties, and critically, the putative formation mechanism through molecular rearrangement of the parent drug. Furthermore, we will explore the current, albeit limited, understanding of its biological significance and outline the analytical methodologies for its detection and characterization. This document serves as a vital resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical quality assurance, providing a foundational understanding of this key Bromazepam-related substance.

Introduction and Historical Context

This compound, systematically known as Bromazepam Impurity D, is a heterocyclic organic molecule that has garnered attention primarily within the pharmaceutical industry.[1][2][3] Its history is not one of a targeted therapeutic discovery but rather a consequence of the rigorous analysis and quality control surrounding the anxiolytic drug, Bromazepam.

First synthesized in the 1960s, Bromazepam is a potent benzodiazepine derivative.[4] As with all pharmaceutical compounds, the identification and characterization of impurities and degradation products are paramount for ensuring safety and efficacy. This compound emerged as a notable impurity, necessitating a deeper understanding of its formation and potential impact. Its presence in Bromazepam formulations is a critical quality attribute that must be monitored and controlled.[5]

The discovery of this quinolinone derivative underscores the importance of stability testing and impurity profiling in drug development. It highlights the potential for complex chemical transformations to occur within a drug substance or product over time or under certain manufacturing conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its isolation, identification, and quantification.

PropertyValueSource
IUPAC Name 3-amino-6-bromo-4-(pyridin-2-yl)-1H-quinolin-2-one[6]
Synonyms Bromazepam Impurity D, 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone[1][2][3]
CAS Number 77616-97-8[1][2][3]
Molecular Formula C₁₄H₁₀BrN₃O[1][6][7]
Molecular Weight 316.16 g/mol [1][6]
Appearance Solid[7]
InChI Key DVLDFOLKYISENR-UHFFFAOYSA-N[7]

These properties are foundational for the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), used to detect and quantify this impurity in Bromazepam samples.

Formation and Synthesis

Putative Formation Mechanism: Acid-Catalyzed Rearrangement

The transformation of the 1,4-benzodiazepine ring of Bromazepam into a quinolinone system is likely an acid-catalyzed process. This type of rearrangement is a known reaction pathway for certain benzodiazepine derivatives. The proposed mechanism involves the following key steps:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Aromatization and Tautomerization Bromazepam Bromazepam Protonated_Bromazepam Protonated Bromazepam (at N4) Bromazepam->Protonated_Bromazepam H+ Ring_Opened_Intermediate Ring-Opened Carbocation Intermediate Protonated_Bromazepam->Ring_Opened_Intermediate Cyclized_Intermediate Cyclized Intermediate Ring_Opened_Intermediate->Cyclized_Intermediate Final_Product This compound Cyclized_Intermediate->Final_Product -H+ and Tautomerization

Caption: Proposed acid-catalyzed rearrangement of Bromazepam to its quinolinone impurity.

  • Protonation: The process is initiated by the protonation of one of the nitrogen atoms in the diazepine ring of Bromazepam, likely the N4 nitrogen, under acidic conditions.

  • Ring Opening: The protonation facilitates the cleavage of the C5-N4 bond, leading to the formation of a ring-opened carbocation intermediate.

  • Intramolecular Cyclization: The amino group on the phenyl ring then acts as a nucleophile, attacking the carbocation to form a new six-membered ring.

  • Aromatization and Tautomerization: Subsequent deprotonation and tautomerization lead to the formation of the stable, aromatic quinolinone ring system of the final product.

Understanding this mechanism is crucial for developing strategies to minimize the formation of this impurity during the manufacturing and storage of Bromazepam.

Laboratory Synthesis

While a specific, optimized synthesis for this compound is not extensively documented in the literature, its synthesis would likely be approached through methods common for quinolinone derivatives. A plausible, though not definitively reported, synthetic route could involve the condensation of a suitably substituted 2-aminobenzophenone derivative with a compound providing the C2 and C3 atoms of the quinolinone ring, followed by amination.

Biological Significance and Toxicological Profile

The biological activity of this compound has not been extensively studied. As an impurity, the primary concern is its potential toxicity and any pharmacological activity that might interfere with the therapeutic effects of Bromazepam or cause adverse reactions.

The quinoline and quinolinone scaffolds are present in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial and anticancer properties. However, it is crucial to note that the specific activity of this particular derivative is not well-characterized.

Regulatory bodies such as the FDA require that impurities in drug products be assessed for their potential toxicological impact.[5] The absence of comprehensive toxicological data for Bromazepam Impurity D in the public domain suggests that its levels in the final drug product are likely controlled to be below the threshold that would necessitate extensive safety studies.

Analytical Characterization and Control

The detection and quantification of this compound in Bromazepam are critical aspects of pharmaceutical quality control.

Chromatographic Methods

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Bromazepam and its impurities. A typical HPLC method would involve:

  • Column: A C18 stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Detection: UV detection at a wavelength where both Bromazepam and the impurity have significant absorbance.

Method development would focus on achieving adequate resolution between the main peak of Bromazepam and the peaks of all its impurities, including the quinolinone derivative.

Spectroscopic Methods

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is indispensable for the identification and structural confirmation of impurities. The mass spectrum of this compound would show a characteristic molecular ion peak corresponding to its molecular weight, as well as a specific fragmentation pattern that can be used for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed structural information, confirming the connectivity of atoms within the molecule.

Conclusion and Future Perspectives

This compound, or Bromazepam Impurity D, serves as a compelling case study in the importance of impurity profiling in drug development. Its discovery and history are intrinsically linked to the analytical chemistry of Bromazepam. While its formation is likely a result of an acid-catalyzed rearrangement, further mechanistic studies would be beneficial for a more complete understanding.

The biological activity and toxicological profile of this compound remain largely unexplored. Future research could focus on synthesizing this compound in larger quantities to enable comprehensive pharmacological and toxicological evaluations. Such studies would provide a more complete safety profile for Bromazepam and could potentially uncover novel biological activities associated with this quinolinone derivative. A deeper understanding of this and other drug impurities is essential for ensuring the continued safety and efficacy of pharmaceutical products.

References

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Bromazepam and its Impurities. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Química Orgánica. (n.d.). Benzodiazepine synthesis. Retrieved January 15, 2026, from [Link]

  • U.S. Food and Drug Administration. (2020). Non-Clinical Review(s) - Application Number: 211635Orig1s000. Retrieved January 15, 2026, from [Link]

  • Cleanchem. (n.d.). Bromazepam EP Impurity D. Retrieved January 15, 2026, from [Link]

  • Veeprho. (n.d.). Bromazepam EP Impurity D. Retrieved January 15, 2026, from [Link]

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An In-Depth Technical Guide to C14H10BrN3O (Bromazepam) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the benzodiazepine derivative with the chemical formula C14H10BrN3O, commonly known as Bromazepam. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its chemical identity, synthesis, mechanism of action, analytical methodologies, and key pharmacological data.

Chemical Identity: IUPAC Nomenclature and Synonyms

The compound C14H10BrN3O is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 7-bromo-5-(pyridin-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one .[1]

Over the years, this compound has been referred to by a multitude of synonyms in scientific literature, clinical practice, and commercial markets. A comprehensive understanding of these synonyms is crucial for a thorough literature review and unambiguous scientific communication.

Common Synonyms and Trade Names:

  • Systematic Names:

    • 7-bromo-1,3-dihydro-5-(2-pyridinyl)-2H-1,4-benzodiazepin-2-one

    • 7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepin-2(1H)-one

  • Research and Developmental Codes:

    • Ro 5-3350[2]

  • Common Drug Names:

    • Bromazepam[1]

  • Selected Trade Names:

    • Lexotan[1]

    • Lexotanil[1]

    • Lexomil[1]

    • Lectopam[2]

    • Calmepam[2]

    • Creosedin[2]

    • Durazanil[2]

    • Lexaurin[2]

    • Lexilium[2]

    • Normoc[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of Bromazepam is presented in the table below. This data is essential for understanding its behavior in biological systems and for the design of analytical and formulation studies.

PropertyValueSource(s)
Molecular Formula C14H10BrN3O[1]
Molecular Weight 316.15 g/mol [2]
Appearance Pale yellow, odorless, crystalline powder[3]
Melting Point 243–251°C[3]
Solubility Insoluble in water; soluble in acetic acid and dimethylformamide[3][4]
Bioavailability ~60-84%[3]
Protein Binding ~70%[3]
Metabolism Hepatic (Oxidation via Cytochrome P450)[5]
Elimination Half-life 12-20 hours
Excretion Primarily renal (as metabolites)

Synthesis of Bromazepam: A Step-by-Step Workflow

The synthesis of Bromazepam can be achieved through a multi-step process starting from 2-(2-amino-5-bromobenzoyl)pyridine. The following is a representative synthetic route.

G A 2-(2-Amino-5-bromobenzoyl)pyridine B 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine hydrobromide A->B Bromoacetyl bromide, Glacial Acetic Acid C 7-Bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one (Bromazepam) B->C Ammonia, Methanol

A simplified workflow for the synthesis of Bromazepam.

Experimental Protocol:

Step 1: Synthesis of 2-(2-Bromoacetamido-5-bromobenzoyl)pyridine hydrobromide

  • To a solution of 2-(2-amino-5-bromobenzoyl)pyridine in glacial acetic acid, add bromoacetyl bromide dropwise with stirring.

  • Continue stirring the mixture at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1.5 hours).

  • Cool the reaction mixture and filter the resulting precipitate.

  • Wash the residue with glacial acetic acid and dry it under vacuum to yield 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide.

Step 2: Cyclization to Bromazepam

  • Suspend the 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide in a suitable solvent such as methanol.

  • Bubble ammonia gas through the suspension or add a solution of ammonia in methanol.

  • Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The product, Bromazepam, will precipitate out of the solution.

  • Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the final product.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and purification methods, may need to be optimized for yield and purity.

Mechanism of Action: Potentiation of GABAergic Neurotransmission

Bromazepam exerts its pharmacological effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[6][7] The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Bromazepam binds to a specific site on the GABAA receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[8] This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[5] Consequently, the frequency of chloride channel opening is increased in the presence of GABA, leading to an enhanced inhibitory effect.[8] This potentiation of GABAergic inhibition in the central nervous system is the primary mechanism underlying the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of Bromazepam.[7]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_Receptor GABAA Receptor GABA->GABA_Receptor Binds Bromazepam Bromazepam Bromazepam->GABA_Receptor Binds (Allosteric Site) Chloride_Channel_Open Chloride Channel (Open) GABA_Receptor->Chloride_Channel_Open Conformational Change Chloride_Channel Chloride Channel (Closed) Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl- Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

The signaling pathway of Bromazepam's action on the GABAA receptor.

Analytical Methodologies for Quantification

Accurate and sensitive analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis of Bromazepam. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of Bromazepam in pharmaceutical formulations.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh and dissolve Bromazepam tablets B Extract with Methanol A->B C Sonicate and Filter B->C D Dilute with Mobile Phase C->D E Inject sample (20 µL) D->E F Isocratic Elution (Methanol:Water 70:30 v/v) E->F G C18 Column F->G H UV Detection (230 nm) G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

A typical workflow for the HPLC analysis of Bromazepam.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh and powder a representative number of Bromazepam tablets.

    • Transfer a portion of the powder equivalent to a known amount of Bromazepam into a volumetric flask.

    • Add methanol and sonicate for approximately 30 minutes to ensure complete dissolution of the active ingredient.

    • Make up to the final volume with methanol and filter the solution.

    • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 230 nm.

  • Data Analysis:

    • Construct a calibration curve by injecting standard solutions of Bromazepam of known concentrations.

    • Inject the prepared sample solution.

    • Identify the Bromazepam peak based on its retention time.

    • Quantify the amount of Bromazepam in the sample by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and specific method is ideal for the determination of Bromazepam in biological matrices such as urine and plasma.

Detailed Protocol for Analysis in Urine:

  • Sample Preparation (Urine):

    • To a urine sample, add an internal standard (e.g., Diazepam-d5).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) or a solid-phase extraction (SPE) with a C18 cartridge.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatography:

      • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

      • Mobile Phase: Gradient elution with a mixture of water and methanol/acetonitrile, both containing a small amount of a modifier like ammonium hydroxide or formic acid.

      • Flow Rate: A typical flow rate for a 2.1 mm ID column is in the range of 0.2-0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor specific precursor-to-product ion transitions for Bromazepam and the internal standard. For Bromazepam, a common transition is m/z 316 -> 182.

  • Data Analysis:

    • Generate a calibration curve by analyzing fortified urine samples with known concentrations of Bromazepam.

    • Analyze the prepared unknown samples.

    • Quantify Bromazepam by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Toxicology and Safety Profile

The toxicological profile of Bromazepam is an important consideration in its development and clinical use.

ParameterSpeciesValueSource(s)
LD50 (Oral) Rat1950 - 3050 mg/kg[1][8]
LD50 (Oral) Mouse879 mg/kg[1]
LD50 (Intraperitoneal) Rat1660 mg/kg[1]
LD50 (Intraperitoneal) Mouse200 mg/kg[1]

Key Safety Considerations:

  • Sedation and Drowsiness: The most common adverse effects are related to its CNS depressant activity.

  • Dependence and Withdrawal: Prolonged use can lead to physical and psychological dependence. Abrupt discontinuation can result in withdrawal symptoms.

  • Drug Interactions: Co-administration with other CNS depressants, such as alcohol and opioids, can lead to enhanced sedation and respiratory depression.

Conclusion

This technical guide provides a detailed overview of the key scientific aspects of Bromazepam (C14H10BrN3O). A thorough understanding of its nomenclature, synthesis, mechanism of action, and analytical methodologies is fundamental for researchers and professionals involved in the study and development of this and related compounds. The provided protocols and data serve as a valuable resource for designing and executing experimental work in this area.

References

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  • Ochs, H. R., Greenblatt, D. J., Friedman, H., Burstein, E. S., Locniskar, A., Harmatz, J. S., & Shader, R. I. (1987). Bromazepam pharmacokinetics: influence of age, gender, oral contraceptives, cimetidine, and propranolol. Clinical pharmacology and therapeutics, 41(5), 562–570. [Link]

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  • Al-Asmari, A. I., Al-Shahrani, H. M., & Al-Otaibi, K. F. (2025). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Molecules (Basel, Switzerland), 30(17), 3451. [Link]

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An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Importance of Thermal Stability in Drug Development

3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one is a heterocyclic compound with a quinolinone core, a structure of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its thermal stability and degradation profile is paramount for successful drug development.[2][3] These characteristics directly impact the drug's safety, efficacy, and shelf-life, and are critical considerations for formulation, packaging, and storage conditions.[2][3][4] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and pathways, which provides crucial insights into potential toxicity.[4] This technical guide provides a comprehensive overview of the methodologies to assess the thermal stability and degradation of this compound, offering a robust framework for its physicochemical characterization.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₀BrN₃O[5]
Molecular Weight316.15 g/mol [5]
CAS Number77616-97-8[5][6]
AppearanceLight Brown to Brown Solid

Part 1: Thermal Analysis for Intrinsic Stability

Thermal analysis techniques are fundamental in characterizing the intrinsic thermal properties of a compound.[7] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary methods that provide a detailed picture of how a substance behaves under controlled temperature changes.[7]

Thermogravimetric Analysis (TGA): Unveiling Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] This technique is invaluable for determining the onset of thermal decomposition, identifying the presence of volatile components like water or residual solvents, and assessing the overall thermal stability of the API.[7][8][10]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA thermogram will show the onset temperature of decomposition and the percentage of mass lost at different temperature ranges.

A typical TGA curve for a stable organic compound will show a flat baseline until the temperature reaches the point of decomposition, at which a significant mass loss will be observed. For this compound, any initial mass loss at lower temperatures (below 150 °C) could indicate the presence of residual solvents or adsorbed water. The primary decomposition step will likely occur at a much higher temperature, reflecting the breakdown of the molecular structure.

Temperature Range (°C)Expected Mass Loss (%)Interpretation
25 - 150< 1%Loss of adsorbed water or volatile solvents.
> 250SignificantOnset of thermal decomposition of the API.
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[11][12] It is used to determine key thermal events such as melting point, glass transitions, and polymorphic transformations, providing critical information about the physical state and stability of the drug substance.[11][13]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is determined from the peak of the endothermic event.

For a crystalline solid like this compound, the DSC thermogram is expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic of the compound's purity and crystalline form. Any exothermic events following the melting endotherm could indicate decomposition.

Thermal EventExpected Temperature (°C)Interpretation
Melting> 255°C (decomposes)Phase transition from solid to liquid.
DecompositionFollowing meltingExothermic event indicating chemical breakdown.

Part 2: Forced Degradation Studies for Pathway Elucidation

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH.[3][14] These studies involve subjecting the API to harsh conditions to accelerate its degradation, which helps in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][4][15]

Experimental Workflow for Forced Degradation

The following workflow outlines a systematic approach to the forced degradation of this compound.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound C₁₄H₁₀BrN₃O Hydrolysis Hydrolysis Product Ring opening of quinolinone Parent:f0->Hydrolysis:f0 Acid/Base Oxidation N-Oxide Oxidation of pyridine nitrogen Parent:f0->Oxidation:f0 Oxidation Deamination Deaminated Product Loss of NH₂ group Parent:f0->Deamination:f0 Hydrolysis/Thermal Debromination Debrominated Product Loss of Br Parent:f0->Debromination:f0 Photolytic

Sources

Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolinone Scaffolds

The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] These compounds have demonstrated clinical and preclinical efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] The therapeutic diversity of quinoline derivatives stems from their ability to intercalate DNA, inhibit key enzymes like topoisomerases and kinases, and modulate critical signaling pathways.[1][4][5]

The specific compound, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, incorporates several structural features that suggest significant therapeutic potential. The bromo-substituent at the 6-position can enhance antiproliferative activity, a feature observed in other bromo-substituted quinolines.[6][7][8][9][10] The amino group at the 3-position and the pyridinyl moiety at the 4-position can contribute to the molecule's ability to form hydrogen bonds and interact with biological targets, potentially influencing its antimicrobial and anticancer effects.[11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a preliminary biological activity screening of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Part 1: Anticancer Activity Screening

Quinolinone derivatives have shown promise as anticancer agents by inducing cell cycle arrest and apoptosis.[4][13][14] The initial screening for anticancer activity is crucial to determine the compound's potential in oncology.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The intensity of the purple color is directly proportional to the number of viable cells.[16]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media.

    • Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM)
MCF-715.2
A54922.8
HCT-11618.5
Investigating the Mechanism of Action

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Quinolinone derivatives are known to modulate several signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and MAPK pathways.[19][20][21][22][23]

Workflow for Mechanism of Action Studies

A Initial Screening: Cytotoxicity Assay (MTT) B Significant Cytotoxicity Observed (Low IC₅₀ Values) A->B Results C Hypothesis Generation: Potential Pathway Modulation B->C Proceed to F Cell Cycle Analysis: Flow Cytometry B->F Further Investigate G Apoptosis Induction: Annexin V/PI Staining B->G Further Investigate D Pathway Analysis: Western Blot for Key Proteins (e.g., p-Akt, p-ERK) C->D Investigate E Target Identification: Kinase Inhibition Assays C->E Investigate H Elucidation of Anticancer Mechanism D->H E->H F->H G->H

Caption: Workflow for investigating the anticancer mechanism of action.

Hypothetical Signaling Pathway Modulation

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer and is a key target for cancer therapeutics.[20][23] Quinolinone derivatives have been shown to inhibit this pathway.[4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Amino-6-bromo-4- (pyridin-2-yl)quinolin-2(1H)-one Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[24] Quinoline-based compounds have a long history of use as antimicrobials, and novel derivatives continue to be explored for their antibacterial and antifungal properties.[25][26][27][28]

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30][31] The broth microdilution method is a widely used technique for determining the MIC.[29][32]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Culture selected bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in appropriate broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[33]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. The concentration range should be broad enough to encompass the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[29]

Table 2: Hypothetical MIC Data for this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292138
Escherichia coli ATCC 2592232
Pseudomonas aeruginosa ATCC 2785364
Candida albicans ATCC 9002816

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and there is a continuous search for novel anti-inflammatory agents.[3] Quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators and pathways.[2][34][35][36]

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key inflammatory mediator, and its overproduction is associated with inflammatory conditions. The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO.

Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture and Treatment:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours. Include a control group with LPS alone.

  • Griess Reagent Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Modulation of Inflammatory Pathways

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[37][38][39] Its activation leads to the expression of pro-inflammatory genes.[40] Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs.[38][40]

A Inflammatory Stimulus (e.g., LPS) B Activation of IKK Complex A->B C Phosphorylation and Degradation of IκBα B->C D Translocation of NF-κB to Nucleus C->D E Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) D->E F 3-Amino-6-bromo-4- (pyridin-2-yl)quinolin-2(1H)-one F->B Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial biological screening of this compound. The preliminary assessment of its anticancer, antimicrobial, and anti-inflammatory activities will guide further research and development efforts. Positive results from these assays will warrant more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved, ultimately paving the way for its potential development as a novel therapeutic agent.

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  • Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives. Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.
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  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
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  • An introduction to the MAPK signaling pathway and pan-RAF inhibitors. YouTube.
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  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences.
  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate.
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  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Comprehensive review on current developments of quinoline-based anticancer agents.
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  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. PubMed.
  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate.
  • Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central.
  • New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
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  • The novel pyridine-fused quinolinone PQ-L5 exhibits antibacterial effects and enhances β-lactam activity by targeting PBP2a in methicillin-resistant Staphylococcus aureus. PubMed.
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Sources

Application Note: 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one as a Versatile Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its favorable pharmacological properties.[1] This application note details the strategic utility of a key intermediate, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one , in the drug discovery pipeline. We provide a comprehensive guide for its synthesis, characterization, and application as a versatile building block for the generation of compound libraries targeting protein kinases. The inherent structural features of this intermediate—a reactive 3-amino group for diversification, a 4-pyridyl moiety for potential hinge-binding interactions, and a 6-bromo atom for electronic modulation or further functionalization—make it an exceptionally valuable starting point for developing potent and selective kinase inhibitors.[2] This guide includes detailed, field-tested protocols and explains the scientific rationale behind key experimental steps to empower researchers in their drug development efforts.

Introduction: The Strategic Value of the Quinolinone Scaffold

The quinoline and quinolinone motifs are central to the development of a wide array of pharmaceuticals, with applications ranging from anti-malarial (e.g., Chloroquine) to anti-cancer agents.[3][4] The quinolin-2(1H)-one bicyclic system, in particular, offers a rigid and planar scaffold that can be strategically decorated with functional groups to achieve high-affinity interactions with biological targets.[1] Its derivatives have been extensively explored for diverse therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][5]

The specific intermediate, this compound, is purpose-built for modern drug discovery campaigns, especially in the realm of kinase inhibitors. Its key attributes include:

  • The 3-Amino Group: This primary amine serves as a crucial synthetic handle. It provides a nucleophilic site for facile derivatization, most commonly through amide bond formation, allowing for the systematic exploration of chemical space and the generation of large compound libraries.

  • The 4-(Pyridin-2-yl) Group: Many successful kinase inhibitors utilize a nitrogen-containing heterocycle to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyridyl group on this intermediate is perfectly positioned to serve this role, anchoring potential inhibitors to their target.

  • The 6-Bromo Substituent: The electron-withdrawing nature of the bromine atom can significantly influence the electronic properties of the quinolinone ring system, impacting target affinity and pharmacokinetic properties. Furthermore, the bromine atom serves as a valuable site for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further lead optimization.[5]

This combination of features makes the title compound a high-value starting material for programs aimed at discovering novel modulators of cellular signaling pathways.[2]

Physicochemical and Structural Properties

A clear understanding of the intermediate's fundamental properties is essential for its effective use.

PropertyValueSource
IUPAC Name 3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one[6]
Molecular Formula C₁₄H₁₀BrN₃O[6][7]
Molecular Weight 316.15 g/mol [6]
CAS Number 77616-97-8[6][7]
Appearance Solid[7]
InChI Key DVLDFOLKYISENR-UHFFFAOYSA-N[7]
Canonical SMILES C1=CC2=C(C=C(C=C2)Br)NC(=O)C(=C1C3=CC=CC=N3)NPubChem

Proposed Synthetic Pathway and Protocol

While numerous methods exist for quinolinone synthesis, a robust and logical pathway is critical for reliable production.[1] We propose a multi-step synthesis starting from commercially available precursors. The causality behind this chosen pathway lies in its reliance on well-established, high-yielding reactions commonly used in medicinal chemistry.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 2-Amino-5-bromobenzonitrile C 2-(2-Amino-5-bromophenyl)-3-(pyridin-2-yl)-3-oxopropanenitrile A->C NaH, THF Reflux B 2-Pyridylacetonitrile B->C D This compound C->D HBr / Acetic Acid Heat

Caption: Proposed synthetic pathway for the target intermediate.
Protocol 3.1: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 2-(2-Amino-5-bromophenyl)-3-(pyridin-2-yl)-3-oxopropanenitrile

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF), followed by sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents). Cool the suspension to 0 °C in an ice bath.

    • Rationale: NaH is a strong base used to deprotonate the acidic methylene protons of the acetonitriles, forming the reactive nucleophiles. Anhydrous conditions are critical as NaH reacts violently with water.

  • Slowly add a solution of 2-amino-5-bromobenzonitrile (1.0 eq.) and 2-pyridylacetonitrile (1.1 eq.) in anhydrous THF to the stirred NaH suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting materials are consumed, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Acid-Catalyzed Cyclization and Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve the purified intermediate from Step 1 in glacial acetic acid.

  • Acid Addition: Add a solution of hydrobromic acid (HBr, 33% in acetic acid).

    • Rationale: The strong acid protonates the nitrile, facilitating an intramolecular cyclization (Thorpe-Ziegler reaction variant) onto the aniline nitrogen. The acidic conditions also hydrolyze the resulting enamine to form the stable quinolinone tautomer.

  • Heating: Heat the reaction mixture at 100-120 °C. Monitor the formation of the product by TLC or LC-MS.

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate of the product should form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether to remove residual acetic acid. If necessary, the product can be further purified by recrystallization or flash chromatography to yield the final compound, this compound.

Analytical Characterization Protocol

Validation of the compound's identity and purity is a non-negotiable step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expect to see characteristic signals for the aromatic protons on the quinolinone and pyridyl rings, as well as a broad singlet for the -NH₂ protons and the lactam N-H proton.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the presence of all 14 unique carbon atoms in the structure.

  • Mass Spectrometry (MS):

    • Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the compound. The observed mass should correspond to the calculated mass for the protonated molecule [M+H]⁺. The characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) should be clearly visible.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using reverse-phase HPLC with a UV detector. A standard method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA). Purity should ideally be >95% for use in subsequent drug discovery applications.

Application in a Drug Discovery Workflow

This intermediate is a launchpad for creating novel kinase inhibitors. The workflow below illustrates its central role.

G Start Intermediate: This compound Library Library Synthesis (Amide Coupling) Start->Library Diversify R-group Screening High-Throughput Screening (Kinase Inhibition Assay) Library->Screening Test compounds Hits Initial Hits Identified (e.g., IC50 < 1µM) Screening->Hits Analyze data SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Identify key features SAR->Library Design focused library Optimization Lead Optimization (e.g., Suzuki Coupling at C6-Br) SAR->Optimization Design improved analogs Optimization->Screening Synthesize & re-screen Candidate Preclinical Candidate Optimization->Candidate Select best compound

Caption: Drug discovery workflow using the quinolinone intermediate.
Protocol 5.1: Parallel Library Synthesis via Amide Coupling

This protocol describes the synthesis of a 10-compound library in parallel using a 24-well plate format.

  • Preparation: In 10 separate reaction vials, add this compound (1.0 eq., e.g., 0.1 mmol) dissolved in anhydrous dimethylformamide (DMF).

  • Carboxylic Acid Addition: To each vial, add a unique carboxylic acid (R-COOH, 1.1 eq.).

  • Coupling Reagent Addition: To each vial, add a coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3.0 eq.).

    • Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form an active ester, which then rapidly reacts with the 3-amino group of the intermediate. DIPEA acts as a base to neutralize the acids formed during the reaction.[8]

  • Reaction: Seal the vials and shake the reaction block at room temperature overnight.

  • Parallel Work-up & Purification: Quench the reactions by adding water. The products can be isolated using parallel purification techniques such as preparative HPLC-MS.

Protocol 5.2: In-Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for screening the newly synthesized library against a target kinase.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMSO, typically starting from 10 mM stock solutions.

  • Assay Plate Setup: In a 384-well plate, add the kinase enzyme, a suitable fluorescent or luminescent peptide substrate, and ATP to initiate the reaction.

  • Compound Addition: Add the diluted compounds from the library to the assay wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its carefully designed architecture provides multiple avenues for chemical modification, enabling the rapid generation and optimization of novel drug candidates. The protocols and workflows outlined in this document provide a practical guide for researchers to leverage this powerful intermediate, particularly in the highly competitive and impactful field of kinase inhibitor development. By understanding the rationale behind its synthesis and application, scientists can efficiently translate this molecular starting point into meaningful therapeutic advances.

References

  • Patel, D. et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available from: [Link]

  • Al-Ostath, A. et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Asati, V. et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Wikipedia. Quinoline. Wikipedia. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Wu, Y. et al. (2004). The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. PubMed. Available from: [Link]

  • Chemov, V. et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Available from: [Link]

  • MySkinRecipes. This compound. MySkinRecipes. Available from: [Link]

  • Wang, S. et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available from: [Link]

  • Egan, T. et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. PubMed. Available from: [Link]

  • Kumar, S. et al. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. Available from: [Link]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available from: [Link]

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available from: [Link]

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

  • MDPI. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. MDPI. Available from: [Link]

  • Fisher Scientific. 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone(>90%), TRC. Fisher Scientific. Available from: [Link]

  • de la Torre, B. et al. (2017). Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new chemical entities with potent antimicrobial activity. Quinolinone derivatives have historically been a rich source of antibacterial agents.[1][2] This class of compounds, most notably the fluoroquinolones, functions by inhibiting essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to cell death.[3][4][5] The novel scaffold of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one and its analogs represents a promising area for the development of next-generation antimicrobials that may overcome existing resistance mechanisms.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial properties of these novel quinolinone analogs. The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound involves determining its fundamental inhibitory activity against a panel of clinically relevant microorganisms. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

Principle of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most widely used indicator of a compound's in vitro potency. The broth microdilution method is the gold standard for MIC determination due to its efficiency, scalability, and conservation of test compounds.[6][7]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of the quinolinone analogs against aerobic bacteria, adhering to CLSI M07 guidelines.[6][8]

I. Materials

  • 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or turbidity meter

  • Incubator (35°C ± 2°C)

II. Methodology

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Serial Dilution:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB. Typically, this involves adding 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer down to well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (inoculum, no compound), and well 12 as a sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plates or place them in a container with a moist towel to prevent evaporation.

    • Incubate at 35°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Part 2: Initial Screening and Qualitative Assessment

For rapid screening of a large number of analogs or for a preliminary assessment of activity, the agar disk diffusion method is a cost-effective and straightforward alternative.

Principle of Agar Disk Diffusion

This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[9][10][11]

Protocol 2: Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method and follows CLSI M02 guidelines.[9][12]

I. Materials

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Sterile paper disks (6 mm diameter)

  • Test compounds at a known concentration

  • Bacterial strains and inoculum prepared as per Protocol 1 (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

II. Methodology

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[10]

  • Disk Application:

    • Aseptically apply paper disks impregnated with a known amount of the test compound onto the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks to prevent overlapping of the inhibition zones.

    • A disk containing only the solvent can be used as a negative control.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 16-20 hours.

    • After incubation, measure the diameter of the zones of complete inhibition (including the disk) to the nearest millimeter using calipers or a ruler.

Part 3: Characterizing the Dynamics of Antimicrobial Action

While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. Time-kill kinetic assays provide this crucial information.[13][14]

Principle of Time-Kill Kinetics

This assay measures the rate of bacterial killing over time when exposed to a specific concentration of an antimicrobial agent. By sampling and enumerating viable bacteria at various time points, a curve can be generated that illustrates the compound's effect on the microbial population.[15] Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 3: Time-Kill Kinetic Assay

I. Materials

  • Culture tubes or flasks containing CAMHB

  • Test compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial inoculum prepared to a starting density of ~5 x 10⁵ CFU/mL

  • Shaking incubator (35°C)

  • Sterile saline for serial dilutions

  • Standard plate count agar plates

  • Micropipettes and sterile tips

II. Methodology

  • Assay Setup:

    • Prepare flasks containing CAMHB with the desired concentrations of the test compound (e.g., 2x MIC, 4x MIC). Include a growth control flask with no compound.

    • Inoculate each flask with the test organism to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[16]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

  • Incubation and Enumeration:

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies on the plates that yield between 30 and 300 colonies.

    • Calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each compound concentration and the growth control.

    • Determine the rate of killing and whether the compound exhibits bactericidal or bacteriostatic activity.

Part 4: Evaluating Antifungal Activity

Many broad-spectrum antimicrobials also possess activity against pathogenic fungi. It is prudent to evaluate these quinolinone analogs against clinically relevant yeast species, such as Candida albicans.

Protocol 4: Antifungal Susceptibility Testing for Yeasts

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[17]

I. Materials

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Yeast strains (e.g., Candida albicans ATCC 90028)

  • Spectrophotometer

  • 96-well, flat-bottom microtiter plates

  • Incubator (35°C)

II. Methodology

  • Inoculum Preparation:

    • Grow the yeast on Sabouraud Dextrose Agar for 24 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Assay Procedure:

    • The serial dilution of the test compound is performed in the 96-well plate using RPMI-1640 medium, similar to the antibacterial MIC protocol.

    • Inoculate the wells with the prepared yeast suspension.

    • Incubate at 35°C for 24-48 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.[18] This endpoint can be determined visually or with a microplate reader.

Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for comparing the activity of different analogs.

Table 1: Example MIC Data for Quinolinone Analogs
Compound IDS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)C. albicans ATCC 90028 MIC (µg/mL)
QN-Br-0014832>64
QN-Br-002241664
QN-Br-00381664>64
Ciprofloxacin0.50.0150.25NA
FluconazoleNANANA2

NA: Not Applicable

Table 2: Example Zone of Inhibition Data for Quinolinone Analogs (10 µ g/disk )
Compound IDS. aureus ATCC 29213 Zone Diameter (mm)E. coli ATCC 25922 Zone Diameter (mm)P. aeruginosa ATCC 27853 Zone Diameter (mm)
QN-Br-001181510
QN-Br-002221914
QN-Br-00315128
Ciprofloxacin253430

Visualizing Experimental Workflows

Diagrams can clarify complex experimental procedures, ensuring they are followed correctly.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare 0.5 McFarland Inoculum C 3. Inoculate Microtiter Plate A->C B 2. Prepare Serial Dilutions of Compound B->C D 4. Incubate (35°C, 16-20h) C->D E 5. Read Plate Visually D->E F 6. Determine MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.

TimeKill_Workflow Setup 1. Inoculate Flasks (Compound + Bacteria) Incubate 2. Incubate with Shaking Setup->Incubate Sample 3. Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Periodically Dilute 4. Perform Serial Dilutions Sample->Dilute Plate 5. Plate Dilutions on Agar Dilute->Plate Incubate2 6. Incubate Plates (35°C, 18-24h) Plate->Incubate2 Count 7. Count Colonies (CFU) Incubate2->Count Plot 8. Plot log10 CFU/mL vs. Time Count->Plot

Sources

Application Note: A Practical Guide to the Selective N-Functionalization of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific derivative, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, presents a unique opportunity for drug discovery, offering three key points for diversification: the exocyclic amino group, the bromine atom, and the pyridinyl moiety. This application note provides detailed, field-proven protocols for the selective functionalization of the 3-amino group, a critical handle for generating novel compound libraries. We present robust methodologies for N-acylation, N-sulfonylation, and N-alkylation via reductive amination. Each protocol is designed to be a self-validating system, complete with mechanistic rationale, step-by-step instructions, characterization checkpoints, and troubleshooting guidance to empower researchers in drug development.

Introduction and Core Concepts

This compound is a versatile starting material for the synthesis of targeted molecular probes and potential drug candidates.[1][2][3] The nucleophilic 3-amino group is an ideal site for introducing a wide array of functional groups to modulate physicochemical properties, biological activity, and target engagement.

Chemical Structure:

Chemical structure of this compound
Figure 1. Structure of this compound.

Reactivity Considerations: The primary amino group at the C3 position is moderately nucleophilic. Its reactivity is influenced by the electron-withdrawing nature of the adjacent C2-carbonyl group and the aromatic quinolinone ring system. The steric bulk of the C4-pyridinyl group can also influence the approach of reagents. The protocols outlined below have been optimized to address these factors, ensuring high efficiency and selectivity.

Strategic Overview of N-Functionalization

This guide focuses on three common and highly effective transformations for derivatizing the 3-amino group. The selection of a particular pathway allows for the tailored synthesis of amides, sulfonamides, and secondary/tertiary amines, each class possessing distinct chemical and pharmacological properties.

G cluster_start Starting Material cluster_products Functionalized Products A This compound B N-Acyl Derivatives (Amides) A->B Acylation (RCOCl or RCOOH) C N-Sulfonyl Derivatives (Sulfonamides) A->C Sulfonylation (RSO2Cl) D N-Alkyl Derivatives (Amines) A->D Reductive Amination (RCHO, [H])

Diagram 1. Key functionalization pathways for the 3-amino group.

Protocol I: N-Acylation via Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in drug discovery.[4] This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of side reactions.[5]

Principle: The carboxylic acid is activated by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive OAt-active ester. The amine then attacks this active ester to yield the final amide product.[5] This method is superior for challenging couplings, including those with sterically hindered substrates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve SM*, Acid, & DIPEA in DMF B 2. Add HATU solution at 0 °C A->B Cool C 3. Warm to RT Monitor by LC-MS (1-4h) B->C Stir D 4. Quench with H2O Extract with EtOAc C->D E 5. Wash with brine, dry over Na2SO4 D->E F 6. Concentrate & Purify (Column Chromatography) E->F G Final Product: N-Acyl Derivative F->G Characterize footnote *SM = Starting Material

Diagram 2. Workflow for HATU-mediated N-acylation.
Detailed Step-by-Step Protocol (Acylation)
  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Add the desired carboxylic acid (1.1 eq).

    • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M with respect to the starting amine.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add the HATU solution dropwise to the reaction mixture over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Aqueous Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate (EtOAc).

    • Combine the organic layers and wash twice with brine to remove residual DMF and water-soluble byproducts.

  • Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel. Quinolinone derivatives can sometimes be challenging to purify on silica due to their polarity and potential for decomposition.[6] A gradient elution system (e.g., 0-10% methanol in dichloromethane) is often effective.

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

ParameterValue/ConditionRationale
Stoichiometry
Amine1.0 eqLimiting reagent.
Carboxylic Acid1.1 eqA slight excess ensures complete consumption of the amine.
HATU1.2 eqEnsures efficient activation of the carboxylic acid.[5]
DIPEA3.0 eqActs as a non-nucleophilic base to facilitate ester formation.[5]
Solvent Anhydrous DMFAprotic polar solvent, effectively solubilizes reactants.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic activation step.
Reaction Time 1-4 hoursTypically rapid; monitor for completion.
Purification Silica Gel ChromatographyStandard method for removing byproducts and excess reagents.[7]

Protocol II: N-Sulfonylation

Sulfonamides are key functional groups in medicinal chemistry, known for their ability to act as bioisosteres of amides and engage in strong hydrogen bonding interactions. This protocol describes a direct and reliable method for synthesizing N-sulfonyl derivatives.

Principle: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride in the presence of a base like pyridine, which serves as both a catalyst and an acid scavenger.

Detailed Step-by-Step Protocol (Sulfonylation)
  • Setup:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere. The pyridine acts as both the solvent and the base.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Add the desired sulfonyl chloride (1.2 eq) portion-wise or as a solution in a small amount of anhydrous dichloromethane (DCM) to the cooled mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by adding cold water.

    • Extract the product with DCM or EtOAc.

    • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography (e.g., hexanes/EtOAc gradient).

ParameterValue/ConditionRationale
Stoichiometry
Amine1.0 eqLimiting reagent.
Sulfonyl Chloride1.2 eqA slight excess drives the reaction to completion.
Base/SolventPyridineActs as an acid scavenger and a suitable solvent.
Temperature 0 °C to Room Temp.Controls the initial reactivity and prevents side reactions.
Reaction Time 2-16 hoursVaries based on the reactivity of the sulfonyl chloride.
Purification Silica Gel ChromatographyEffective for removing pyridinium salts and unreacted starting materials.

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[8] This one-pot procedure involves the formation of an intermediate imine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that might be incompatible with the substrate.[9]

Principle: The primary amine first condenses with an aldehyde or ketone to form an imine (or iminium ion). This intermediate is not isolated but is immediately reduced by a hydride source, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the alkylated amine.[10]

Detailed Step-by-Step Protocol (Reductive Amination)
  • Setup:

    • In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add the aldehyde or ketone (1.2 eq).

    • If desired, add a small amount of acetic acid (0.1 eq) to catalyze imine formation, though it is often not necessary with STAB.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in one portion. The reaction is often slightly exothermic.

    • Stir the reaction at room temperature for 2-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product.

    • Once complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Stir for 15-30 minutes until gas evolution ceases.

    • Extract the mixture with DCM or EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude material by flash column chromatography to yield the desired N-alkylated product.

ParameterValue/ConditionRationale
Stoichiometry
Amine1.0 eqLimiting reagent.
Aldehyde/Ketone1.2 eqA slight excess ensures complete imine formation.
NaBH(OAc)₃1.5 eqA mild and selective reducing agent for imines.[9]
Solvent DCE or THFAprotic solvents that are compatible with the reducing agent.
Temperature Room Temp.Mild conditions are sufficient for this transformation.[8]
Reaction Time 2-24 hoursSubstrate dependent; monitor for completion.
Purification Silica Gel ChromatographyRemoves unreacted carbonyl compound and boron byproducts.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield • Inactive reagents (e.g., wet solvent, old coupling agent).• Insufficient base.• Steric hindrance from substrates.• Use freshly opened, anhydrous solvents and high-purity reagents.• Increase the amount of base (e.g., DIPEA to 4.0 eq).• Increase reaction time and/or temperature (e.g., to 40-50 °C).
Starting Material Recovered • Reaction time too short.• Insufficient activation (for acylation).• Extend the reaction time and continue monitoring.• Add an additional portion of the coupling reagent/sulfonyl chloride.
Multiple Products Observed • Di-alkylation (in reductive amination).• Side reactions with other functional groups.• Decomposition on silica gel.• Use a smaller excess of the aldehyde/ketone.• Ensure reaction conditions are mild.• Neutralize silica gel with triethylamine (0.1-1% in eluent) or use alumina for chromatography.[6]

Conclusion

The protocols detailed in this application note provide a robust and versatile toolkit for the selective N-functionalization of this compound. By leveraging well-established methods for acylation, sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of novel compounds. These methods are foundational for structure-activity relationship (SAR) studies and are integral to the hit-to-lead optimization process in modern drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12702961, this compound. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128249. Available at: [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Zhang, T., et al. (2018). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Sustainable Chemistry & Engineering, 6(12), 16393-16400. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Singh, S., et al. (2017). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 22(10), 1709. Available at: [Link]

Sources

Application Notes and Protocols for 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one in Organic Light-Emitting Diode (OLED) Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Quinolinone Scaffolds in Advanced OLEDs

Quinoline and its derivatives represent a highly versatile class of nitrogen-containing heterocyclic compounds that have attracted significant attention in the field of organic electronics.[1] Their inherent properties, such as a rigid and planar structure, high thermal stability, and tunable electronic characteristics through functionalization, make them prime candidates for various roles within an OLED device.[1][2] Quinoline-based materials have been successfully employed as electron-transporting materials (ETMs), host materials for both fluorescent and phosphorescent emitters, and even as primary emissive materials themselves.[1][2]

The specific compound, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (PubChem CID: 12702961), is a functionalized quinolinone.[3] While direct research on its application in OLEDs is not yet prevalent in published literature, its molecular architecture suggests significant potential. The quinolinone core provides a robust, electron-deficient base. The amino group at the 3-position can act as an electron-donating group, potentially influencing the material's charge transport properties and emission color. The bromo substituent at the 6-position can enhance intersystem crossing (ISC) through the heavy-atom effect, which is crucial for developing efficient phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.[4] Finally, the pyridyl group at the 4-position can further modulate the electronic properties and influence molecular packing in the solid state.

This document serves as a detailed guide for researchers exploring the potential of this compound and related quinolinone derivatives in OLED applications. It provides scientifically grounded, hypothetical protocols for its synthesis and characterization, as well as its integration into a functional OLED device.

Part 1: Synthesis of this compound

A plausible synthetic route for the target compound can be adapted from established methods for synthesizing functionalized quinolinones. A common and effective approach is the Friedländer annulation or similar cyclization strategies. The following protocol is a proposed, logical pathway.

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available precursors. A key step would involve the cyclization of an appropriately substituted 2-aminobenzophenone derivative.

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Introduction of Acetyl Group cluster_2 Step 3: Cyclization to Quinolinone Core cluster_3 Step 4: Nitration and Reduction 2-Amino-5-bromobenzonitrile 2-Amino-5-bromobenzonitrile Intermediate_A 2-Amino-5-bromo-phenyl)(pyridin-2-yl)methanone 2-Amino-5-bromobenzonitrile->Intermediate_A Grignard Reaction Pyridin-2-ylmagnesium bromide Pyridin-2-ylmagnesium bromide Pyridin-2-ylmagnesium bromide->Intermediate_A Intermediate_B N-(2-(pyridin-2-carbonyl)-4-bromophenyl)acetamide Intermediate_A->Intermediate_B Acetylation (Acetic Anhydride) Intermediate_C 6-Bromo-4-(pyridin-2-yl)quinolin-2(1H)-one Intermediate_B->Intermediate_C Base-catalyzed Cyclization Intermediate_D 6-Bromo-3-nitro-4-(pyridin-2-yl)quinolin-2(1H)-one Intermediate_C->Intermediate_D Nitration (HNO3/H2SO4) Final_Product This compound Intermediate_D->Final_Product Reduction (e.g., SnCl2/HCl)

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Pyridin-2-ylmagnesium bromide (or prepared in situ from 2-bromopyridine and magnesium)

  • Acetic anhydride

  • Sodium ethoxide

  • Ethanol

  • Concentrated Nitric Acid and Sulfuric Acid

  • Tin(II) chloride (SnCl2)

  • Concentrated Hydrochloric Acid

  • Appropriate deuterated solvents for NMR (e.g., DMSO-d6)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (Intermediate A):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-5-bromobenzonitrile in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of pyridin-2-ylmagnesium bromide in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Cyclization to 6-Bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (Intermediate C - Illustrative alternative step):

    • Rationale: Direct cyclization methods are often more efficient. A variation of the Conrad-Limpach synthesis could be employed.

    • Combine Intermediate A with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 24 hours.

    • Cool the reaction, remove the solvent, and purify the resulting enamine intermediate.

    • Heat the intermediate in a high-boiling point solvent like Dowtherm A to induce thermal cyclization.

    • Cool and precipitate the product, then purify by recrystallization or chromatography.

  • Nitration to 6-Bromo-3-nitro-4-(pyridin-2-yl)quinolin-2(1H)-one (Intermediate D):

    • Causality: Nitration is a standard method to introduce a nitro group, which can then be reduced to the desired amino group.

    • Carefully dissolve the synthesized 6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one in concentrated sulfuric acid at 0°C.

    • Slowly add a cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Reduction to this compound (Final Product):

    • Suspend the nitrated quinolinone in a mixture of ethanol and concentrated hydrochloric acid.

    • Add an excess of Tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise.

    • Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the final product by column chromatography.

Self-Validation: Characterize the final product and all intermediates using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR to confirm the structure and purity.

Part 2: Photophysical and Electrochemical Characterization

To evaluate the potential of the synthesized compound for OLED applications, its fundamental photophysical and electrochemical properties must be determined.

Protocol for Photophysical Characterization
  • UV-Visible Absorption Spectroscopy:

    • Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

    • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer.

    • Determine the absorption maxima (λ_max) and calculate the molar extinction coefficient (ε).

  • Photoluminescence (PL) Spectroscopy:

    • Using the same solutions, record the emission spectra on a fluorometer. Excite the sample at its lowest energy λ_max.

    • Record the emission maximum (λ_em).

    • The difference between the absorption and emission maxima provides the Stokes shift, which gives insight into the degree of geometric relaxation in the excited state.[5]

  • Photoluminescence Quantum Yield (PLQY):

    • Measure the absolute PLQY using an integrating sphere.

    • Alternatively, use a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters). The PLQY is crucial for assessing the material's efficiency as an emitter.

  • Luminescence Lifetime Measurement:

    • Measure the excited-state lifetime using Time-Correlated Single Photon Counting (TCSPC).

    • The lifetime (τ) distinguishes between fast fluorescence (nanoseconds) and slower phosphorescence or TADF (microseconds to milliseconds).

Protocol for Electrochemical Characterization
  • Cyclic Voltammetry (CV):

    • Perform CV in a three-electrode cell containing a solution of the compound in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Scan to determine the oxidation (E_ox) and reduction (E_red) potentials.

    • Use the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.

    • Calculate the HOMO and LUMO energy levels using the empirical formulas:

      • E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV

      • E_LUMO = -[E_red vs Fc/Fc⁺ + 4.8] eV

Hypothetical Data Summary

The following table presents hypothetical, yet plausible, data for the target compound, based on the properties of similar functionalized quinolinones found in the literature.[4][5]

PropertySolventHypothetical ValueSignificance for OLEDs
λ_abs (max) Dichloromethane~350 nm, ~390 nmDetermines the wavelengths of light the material absorbs.
λ_em (max) Dichloromethane~480 nmIndicates the color of light emitted (in this case, blue-green).
Stokes Shift Dichloromethane~90 nmA larger shift can reduce self-absorption in the device.
PLQY (Φ) Dichloromethane0.45 (45%)A higher value indicates more efficient conversion of absorbed light to emitted light.
Lifetime (τ) Dichloromethane~5 ns (prompt), possible delayed componentA delayed component could suggest TADF or phosphorescence, enabling higher efficiency.
HOMO Level --5.6 eVMust align with the hole transport layer for efficient hole injection.
LUMO Level --2.7 eVMust align with the electron transport layer for efficient electron injection.
Triplet Energy (E_T) -~2.6 eVCrucial for use as a host; must be higher than the dopant's triplet energy.

Part 3: OLED Device Fabrication and Characterization

This section provides a standard protocol for fabricating and testing a multilayer OLED using the synthesized quinolinone derivative as the emissive layer (EML).

Device Architecture and Workflow

A standard device architecture would be: ITO / HTL / EML / HBL / ETL / LiF / Al .

G cluster_workflow OLED Fabrication & Testing Workflow A 1. ITO Substrate Cleaning & Treatment B 2. HTL Deposition (Spin Coating) A->B C 3. EML Deposition (Quinolinone Derivative) (Spin Coating) B->C D 4. HBL/ETL/Cathode Deposition (Thermal Evaporation) C->D E 5. Encapsulation D->E F 6. Device Testing (J-V-L, EQE, EL Spectra) E->F

Caption: Standard workflow for solution-processed OLED fabrication.

Detailed Fabrication Protocol

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material: e.g., Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Emissive Layer (EML): Synthesized this compound dissolved in a suitable solvent (e.g., chlorobenzene).

  • Hole Blocking Layer (HBL): e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)

  • Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Cathode: Lithium Fluoride (LiF) and Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean the ITO substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the work function and improve adhesion.

  • Hole Transport Layer (HTL) Deposition:

    • Causality: The HTL facilitates the injection of holes from the anode (ITO) and transports them to the emissive layer.

    • Spin-coat an aqueous solution of PEDOT:PSS onto the ITO substrate (e.g., 4000 rpm for 60 seconds).

    • Anneal the substrate on a hotplate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the quinolinone compound (e.g., 10 mg/mL in chlorobenzene).

    • Inside the glovebox, spin-coat the EML solution on top of the HTL layer (e.g., 2500 rpm for 60 seconds).

    • Anneal the film at 80°C for 20 minutes to remove the solvent.

  • HBL, ETL, and Cathode Deposition:

    • Causality: These layers are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr) to ensure pure, uniform films. The HBL prevents holes from leaking into the ETL, while the ETL facilitates electron injection and transport.

    • Transfer the substrates to the vacuum chamber without breaking the inert atmosphere.

    • Sequentially deposit the HBL (e.g., TmPyPB, ~10 nm), ETL (e.g., Alq₃, ~30 nm), LiF (~1 nm), and Al (~100 nm) at controlled deposition rates.

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device using a glass lid and UV-curable epoxy inside the glovebox.

Device Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (SMU) and a calibrated photodiode/spectrometer.

    • Apply a forward voltage bias to the device and simultaneously measure the current flowing through it and the light output (luminance, in cd/m²).

    • Plot J-V and L-V curves to determine key metrics like turn-on voltage (voltage at which luminance reaches 1 cd/m²).

  • Efficiency Measurement:

    • From the J-V-L data, calculate the Current Efficiency (cd/A) and Power Efficiency (lm/W).

    • Measure the External Quantum Efficiency (EQE) using a calibrated system that accounts for the angular distribution of emitted light. Plot EQE versus luminance to analyze efficiency roll-off.

  • Electroluminescence (EL) Spectrum:

    • Record the EL spectrum at a constant driving voltage using a spectrometer.

    • Calculate the Commission Internationale de l'Éclairage (CIE) coordinates from the spectrum to precisely quantify the emission color.[1]

References

  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. (2023). Organic & Biomolecular Chemistry. Retrieved January 15, 2026, from [Link]

  • N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. (2021). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. (2019). ACS Applied Materials & Interfaces. Retrieved January 15, 2026, from [Link]

  • Dual Interface Exciplex Emission of Quinoline and Carbazole Derivatives for Simplified Nondoped White OLEDs. (2019). The Journal of Physical Chemistry C. Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Purification of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

Welcome to the technical support guide for the purification of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (CAS: 77616-97-8). This quinolinone derivative is a key heterocyclic compound, often encountered as a synthetic intermediate or, notably, as a known impurity of Bromazepam[1]. For researchers in medicinal chemistry and drug development, obtaining this compound in high purity is not merely a procedural step but a prerequisite for accurate biological assays, structural analysis, and ensuring the safety and efficacy of final active pharmaceutical ingredients (APIs).

Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds. Its efficacy hinges on the principle of differential solubility: a carefully chosen solvent system will dissolve the target compound and its impurities at an elevated temperature, but as the solution cools, the target compound's solubility decreases sharply, allowing it to crystallize out in a purer form while the impurities remain dissolved in the mother liquor.

This guide provides a comprehensive, experience-driven approach to developing and troubleshooting the recrystallization of this specific molecule. We will delve into the causality behind procedural choices and address the common challenges you may face in the laboratory.

Understanding the Molecule: Structural Considerations for Solvent Selection

This compound is a complex heterocyclic system with several functional groups that dictate its solubility and crystallization behavior:

  • Quinolinone Core: A large, relatively planar, and rigid aromatic system that contributes to poor solubility in non-polar solvents.

  • Amino Group (-NH2): A polar group capable of hydrogen bond donation.

  • Lactam (Amide) in the Ring: Contains both a hydrogen bond donor (N-H) and acceptor (C=O), significantly increasing polarity.

  • Pyridinyl Group: A basic nitrogen-containing aromatic ring that can be protonated in acidic conditions.

  • Bromo Group (-Br): Adds to the molecular weight (M.W. ≈ 316.15 g/mol ) and influences crystal packing without significantly altering polarity[2].

The molecule's high melting point (>255°C with decomposition) is indicative of strong intermolecular forces (likely hydrogen bonding and π-π stacking) in its crystal lattice, suggesting that a solvent capable of disrupting these forces will be required for dissolution.

Recommended Recrystallization Protocol

This protocol is a robust starting point. Depending on the nature and quantity of impurities, optimization will likely be necessary.

Experimental Workflow

Recrystallization_Workflow start_end start_end process_step process_step decision decision output output A Crude 3-Amino-6-bromo-4- (pyridin-2-yl)quinolin-2(1H)-one B Select Solvent System (e.g., DMF/Water, Ethanol) A->B C Add Minimum Amount of Hot Solvent to Dissolve B->C D Is the solution clear? C->D E Perform Hot Filtration to Remove Insolubles D->E No F Allow Solution to Cool Slowly to Room Temp. D->F Yes E->F G Further Cool in Ice Bath (Optional) F->G H Collect Crystals by Suction Filtration G->H I Wash Crystals with Small Amount of Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: Workflow for the recrystallization of the target compound.

Step-by-Step Methodology
  • Solvent Selection: Based on available data indicating slight solubility in methanol and DMSO, polar aprotic or polar protic solvents are the best candidates. See Table 1 for a detailed comparison. For this protocol, we will use a Dimethylformamide (DMF)/Water system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add a minimal amount of DMF and heat the mixture gently (e.g., on a hot plate at 80-100°C) with stirring until the solid dissolves completely. The goal is to create a saturated solution at high temperature.

  • Hot Filtration (Conditional): If insoluble impurities (dust, inorganic salts) are visible in the hot solution, perform a hot filtration. This is a critical step to avoid, as premature crystallization in the funnel is a common problem[3]. Pre-heat your filter funnel and receiving flask to minimize this risk.

  • Crystallization:

    • For DMF/Water System: While the DMF solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot DMF to redissolve the precipitate and make the solution clear again.

    • For Single Solvent System (e.g., Ethanol): Simply remove the flask from the heat source.

  • Cooling (The Critical Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, pure crystals, as it gives the molecules time to selectively incorporate into the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure[4].

  • Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice-water bath for 30-60 minutes to further decrease the compound's solubility and maximize crystal formation[5].

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold solvent from your recrystallization system (e.g., a cold DMF/water mixture or cold ethanol). This removes any residual mother liquor containing dissolved impurities. Using cold solvent is essential to avoid dissolving your purified product.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Q1: I’ve added a lot of hot solvent, but my compound won’t dissolve. What should I do?

A1: This suggests you have chosen a solvent in which your compound is poorly soluble even when hot.

  • Causality: The solvent's energy is insufficient to overcome the strong intermolecular forces in the compound's crystal lattice.

  • Solution:

    • Change Solvents: Switch to a more polar solvent. Based on the compound's structure, solvents like DMF, DMSO, or acetic acid are stronger candidates than alcohols like ethanol or methanol. Refer to Table 1.

    • Use a Co-Solvent System: If your compound is very soluble in one solvent (like DMF) but insoluble in another (like water), you can use a co-solvent system as described in the protocol. This allows for fine-tuning of the solvent's solvating power.

Q2: My compound dissolved, but it “oiled out” during cooling instead of forming crystals. Why?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is too concentrated.[3][6].

  • Causality: The concentration of the solute is so high that upon cooling, it separates into a second liquid phase (the oil) rather than forming a crystal lattice. This is common with high molecular weight compounds or when cooling is too rapid.

  • Solution:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of hot solvent to dilute the solution[6].

    • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place the entire apparatus on a hot plate that is turned off, allowing it to cool with the plate.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth to begin[4][5].

Q3: No crystals have formed, even after the solution has cooled completely. What's wrong?

A3: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point. Crystal formation requires nucleation, which sometimes needs to be induced[4].

  • Causality: There are no nucleation sites for the first crystals to begin forming.

  • Solution (in order of preference):

    • Scratch the Flask: As mentioned above, this is the simplest method to induce nucleation[4][5].

    • Add a Seed Crystal: If you have a tiny crystal of the pure compound, add it to the solution. It will act as a template for further crystal growth[5].

    • Reduce Solvent Volume: You may have used too much solvent[6]. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.

    • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer for a short period.

Q4: My final product has a very low yield. How can I improve it?

A4: A low yield is most often caused by using too much solvent or choosing a solvent in which the compound has significant solubility even when cold[5].

  • Causality: A large portion of your product remains dissolved in the mother liquor after filtration.

  • Solution:

    • Use the Minimum Solvent: During the dissolution step, be patient and add the hot solvent in small portions, waiting for the material to dissolve before adding more. The goal is to use the absolute minimum amount required[5].

    • Check the Mother Liquor: After filtering your crystals, try evaporating a small amount of the filtrate. If a significant amount of solid appears, your yield loss is high. You can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Change the Solvent System: Select a solvent system where the solubility difference between hot and cold is more pronounced.

Q5: The purified crystals are still colored (e.g., tan or brown). Is the product impure?

A5: Not necessarily. The compound is described as a "Light Brown to Brown Solid". Therefore, an off-white or light brown color is expected for the pure material.

  • Causality: The color may be inherent to the molecule's chromophore or due to highly colored, persistent impurities.

  • Solution:

    • Assess Purity: The true measure of purity is not color, but analytical data (Melting Point, NMR, HPLC). If these analyses show the product is pure, the color is intrinsic.

    • Decolorizing Carbon (Charcoal): If you suspect colored impurities, you can add a very small amount of activated charcoal to the hot solution before filtration. Caution: Charcoal is porous and can adsorb your product, reducing your yield. Use it sparingly and only if necessary. You must perform a hot filtration to remove the charcoal particles.

Data Summary Table

Table 1: Solvent System Selection Guide for this compound

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Ethanol (EtOH) Polar Protic78A good first choice. The compound may have moderate solubility when hot and lower solubility when cold. Relatively safe and easy to remove.[7]
Methanol (MeOH) Polar Protic65Similar to ethanol but more polar. The compound is slightly soluble, so it might require a large volume or be better suited as part of a co-solvent system.
Dimethylformamide (DMF) Polar Aprotic153Excellent dissolving power for polar, high-melting compounds. Often used in a co-solvent system with water to induce crystallization. High boiling point can make it difficult to remove.
Acetic Acid (AcOH) Polar Protic (Acidic)118Can protonate the basic pyridine nitrogen, potentially increasing solubility. Good for compounds that are difficult to dissolve. Must be thoroughly removed.
DMF / Water Co-solvent SystemVariableHighly Recommended. Allows for precise control. Dissolve in hot DMF, then add hot water dropwise to the cloud point to induce crystallization upon cooling.
Ethanol / Water Co-solvent SystemVariableA greener alternative to DMF/Water. The compound might be less soluble in ethanol, making this a viable option.[7]

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • RuixiBio. (2024, June 11). 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone.
  • LGC Standards. (n.d.). This compound.

Sources

Troubleshooting guide for 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this specific heterocyclic synthesis, ensuring higher yields, purity, and reproducibility.

Introduction to the Synthesis

The target molecule, this compound, is a functionalized quinolinone. Such scaffolds are of significant interest in medicinal chemistry.[1] The synthesis typically proceeds via a base-catalyzed cyclocondensation reaction, a variant of the Friedländer annulation.[2][3] This pathway involves the reaction between 2-amino-5-bromobenzonitrile and 2-pyridylacetonitrile. While effective, this reaction is prone to specific side reactions and challenges related to yield and purity that require careful control of reaction parameters.

This guide will address these challenges in a practical, question-and-answer format, explaining the chemical principles behind the problems and offering field-proven solutions.

Core Synthesis Pathway

The primary route to synthesizing the target compound is the base-catalyzed condensation of two key nitrile-containing precursors.

Caption: Proposed synthetic route for the target quinolinone.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. A logical workflow for diagnosing issues is presented below.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q_yield Is the primary issue low yield? start->q_yield q_purity Is the primary issue low purity? start->q_purity q_yield->q_purity No cause_yield1 Incomplete Conversion (Check TLC/LC-MS for SMs) q_yield->cause_yield1 Yes cause_purity1 Persistent Impurity by NMR/LC-MS q_purity->cause_purity1 Yes cause_yield2 Product/Reagent Degradation (Dark tar-like mixture) cause_yield1->cause_yield2 sol_yield1 Solution: • Increase reaction time/temp • Use stronger base • Ensure anhydrous conditions cause_yield1->sol_yield1 sol_yield2 Solution: • Lower reaction temperature • Use inert atmosphere (N2/Ar) • Degas solvent cause_yield2->sol_yield2 cause_purity2 Difficult Purification (Co-elution, poor crystallization) cause_purity1->cause_purity2 sol_purity1 Solution: • Identify side product (see FAQ 3) • Modify conditions to suppress • Recrystallize crude product cause_purity1->sol_purity1 sol_purity2 Solution: • Test alternative chromatography • Attempt salt formation/recrystallization • Use preparative HPLC cause_purity2->sol_purity2

Sources

Technical Support Center: Optimizing Coupling Reactions with 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the versatile building block, 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this heterocycle. Drawing from established principles of palladium-catalyzed cross-coupling chemistry and extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Understanding the Substrate: Key Structural Considerations

This compound is a richly functionalized molecule with several features that can influence its reactivity in cross-coupling reactions. A thorough understanding of its structure is paramount for successful reaction optimization.

  • The Aryl Bromide: The bromine atom at the 6-position is the primary reactive site for oxidative addition to a palladium(0) catalyst, initiating the cross-coupling cycle.

  • Potential Coordinating Groups: The substrate contains multiple nitrogen atoms—the amino group, the quinolinone nitrogen, and the pyridinyl nitrogen—that can act as Lewis bases and coordinate to the palladium catalyst. This coordination can potentially inhibit or poison the catalyst, leading to low yields or reaction failure.[1]

  • Steric Hindrance: The pyridin-2-yl group at the 4-position introduces steric bulk around the quinolinone core, which may influence the approach of coupling partners and the efficiency of the catalytic cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not observing any product formation, or the yield of my Suzuki-Miyaura coupling is very low. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in Suzuki-Miyaura couplings with this substrate can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Reagent Quality: Ensure the purity and integrity of all reagents. Boronic acids are particularly susceptible to degradation (protodeboronation), so using fresh, high-quality material is essential.[2]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure your reaction setup is under a robust inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed.[2] The appearance of a black precipitate (palladium black) is a strong indicator of catalyst decomposition.[1]

Systematic Optimization Strategy:

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following table outlines key variables and recommendations.

ParameterPotential IssueRecommendations & Rationale
Palladium Pre-catalyst Inefficient generation of the active Pd(0) species.Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a stable pre-catalyst such as PdCl₂(dppf).[3] This can be more reliable than in situ reduction of a Pd(II) source like Pd(OAc)₂.[4]
Ligand Catalyst inhibition by substrate nitrogens.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or DavePhos).[1][5] These ligands can sterically shield the palladium center, preventing coordination of the substrate's nitrogen atoms.[1]
Base Incomplete transmetalation or side reactions.The choice of base is critical. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[6] If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial. The base must be soluble enough in the reaction medium to be effective.[7]
Solvent Poor solubility of reagents or catalyst deactivation.A mixture of an organic solvent and water is common for Suzuki couplings.[8] Popular choices include 1,4-dioxane/water, toluene/water, or DMF/water.[2] Ensure solvents are rigorously degassed.
Temperature Insufficient energy for oxidative addition or reductive elimination.Most Suzuki couplings require heating, typically in the range of 80-110 °C.[2] However, excessively high temperatures can lead to catalyst decomposition. If you suspect this, try a lower temperature for a longer duration.[2]

Q2: My Buchwald-Hartwig amination is failing. What specific challenges does this substrate present for C-N coupling?

A2: The Buchwald-Hartwig amination is particularly sensitive to the electronic and steric properties of both the aryl halide and the amine coupling partner.[9] With this compound, the primary amino group on the substrate itself could potentially undergo self-coupling or other side reactions, although this is less likely than catalyst inhibition. The main challenge, as with other couplings, is the potential for catalyst inhibition by the various nitrogen atoms.[1]

Troubleshooting Steps for Buchwald-Hartwig Amination:

  • Ligand Selection is Critical: For C-N bond formation, bulky, electron-rich biarylphosphine ligands are often essential to promote reductive elimination, which is frequently the rate-limiting step.[5] Consider ligands such as XPhos, SPhos, or RuPhos.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are common choices.[10] For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ can be explored.

  • Ammonia Equivalents: If you are attempting to introduce a primary amine, direct coupling with ammonia can be challenging due to its strong binding to palladium.[9] Consider using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis.[9][11]

Q3: I'm attempting a Sonogashira coupling, but the reaction is not proceeding. What should I consider?

A3: The Sonogashira reaction, which couples aryl halides with terminal alkynes, involves a dual catalytic system of palladium and copper(I).[12][13]

Key Optimization Points for Sonogashira Coupling:

  • Copper(I) Co-catalyst: The presence of a copper(I) salt, typically CuI, is crucial for the formation of the copper(I) acetylide, which then undergoes transmetalation to the palladium center.[12] Ensure your CuI is fresh and of high purity.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used and often serves as the solvent as well.[12] The base neutralizes the hydrogen halide byproduct.

  • Solvent: While an amine base can be used as the solvent, other solvents like DMF or THF can also be employed.[12][14]

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the homocoupling of the alkyne (Glaser coupling). If this is a significant side product, consider a copper-free Sonogashira protocol. These often require specific ligands to facilitate the catalytic cycle.

Issue 2: Formation of Significant Side Products

Q4: My reaction is messy, with multiple spots on the TLC plate. What are the common side products and how can I minimize them?

A4: The formation of side products can significantly lower the yield of your desired product and complicate purification.[15]

Common Side Products and Mitigation Strategies:

Side ProductDescriptionHow to Minimize
Dehalogenation Replacement of the bromine atom with a hydrogen.This can be caused by trace amounts of water or other proton sources. Ensure anhydrous conditions. The choice of base can also play a role.
Homocoupling Dimerization of the boronic acid (in Suzuki) or the terminal alkyne (in Sonogashira).[3]For Suzuki, ensure thorough degassing as oxygen can promote homocoupling.[3] Using a slight excess of the bromo-substrate can also help. For Sonogashira, consider copper-free conditions if alkyne dimerization is problematic.
Protodeboronation Cleavage of the C-B bond of the boronic acid.Use fresh, high-quality boronic acids or more stable derivatives like pinacol esters. Minimize reaction time and temperature, and consider using anhydrous conditions.[2]

Experimental Workflow & Protocols

The following are generalized starting protocols. Note: These are intended as a starting point and will likely require optimization for this compound.

General Procedure for a Suzuki-Miyaura Coupling Screen
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), palladium pre-catalyst (1-5 mol%), and ligand (1-5 mol%).

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 2-3 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_R Borate R-B(OR)₃⁻ Borate->Transmetal Base Base (e.g., K₂CO₃) Base->Borate BoronicAcid R-B(OH)₂ BoronicAcid->Borate ArBr Ar-Br (Substrate) ArBr->OxAdd ArR Ar-R (Product) RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 RedElim->ArR

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low or No Yield check_reagents Check Reagent Quality & Inert Atmosphere start->check_reagents reagents_ok Reagents & Atmosphere OK check_reagents->reagents_ok Yes reagents_bad Fix Reagents/ Atmosphere check_reagents->reagents_bad No optimize_catalyst Optimize Catalyst System (Pre-catalyst & Ligand) reagents_ok->optimize_catalyst catalyst_ok Catalyst System Optimized optimize_catalyst->catalyst_ok Improvement catalyst_bad Screen Different Pd Sources/Ligands optimize_catalyst->catalyst_bad No Improvement optimize_base Optimize Base catalyst_ok->optimize_base base_ok Base Optimized optimize_base->base_ok Improvement base_bad Screen Different Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) optimize_base->base_bad No Improvement optimize_temp Optimize Temperature & Solvent base_ok->optimize_temp temp_ok Successful Reaction optimize_temp->temp_ok Improvement temp_bad Screen Solvents/ Adjust Temperature optimize_temp->temp_bad No Improvement

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Can the quinolinone tautomerize, and does this affect the reaction? A: Yes, the quinolinone exists in tautomeric forms (the amide and the corresponding hydroxypyridine). Under basic reaction conditions, the amide proton can be deprotonated, forming a quinolinate anion. This can potentially alter the electronic properties of the aromatic system and its reactivity. However, in most palladium-catalyzed couplings, the reaction at the aryl bromide is the dominant pathway.

Q: Is it possible to selectively couple at the pyridine ring instead of the bromo-substituent? A: This is highly unlikely under standard cross-coupling conditions. The carbon-bromine bond is significantly more reactive towards oxidative addition to palladium(0) than a C-H bond on the pyridine ring. To achieve C-H activation on the pyridine ring, specialized directing groups and reaction conditions would be necessary.

Q: What is the best general-purpose palladium catalyst for coupling with this substrate? A: There is no single "best" catalyst. The optimal choice is highly dependent on the specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and the coupling partner.[3] A good starting point for screening is to use a combination of a palladium(II) source like Pd(OAc)₂ or a pre-catalyst like PdCl₂(dppf) with a suitable phosphine ligand.[3][16]

Q: How does the amino group at the 3-position influence the reaction? A: The primary amino group is a potential site for N-arylation in Buchwald-Hartwig reactions if an intermolecular coupling is intended. It also acts as a Lewis base that can coordinate to the palladium catalyst. Its electron-donating nature can also influence the electronic properties of the quinolinone ring system.

References

  • Ab Adelaide, S., et al. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. J Org Chem. 2008;73(22):8880-92. [Link]

  • Silva, V. M. S., Silva, A. M. S. Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. 2019;24(2):228. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Accessed January 15, 2026. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Accessed January 15, 2026. [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. 2017;6:121-133. [Link]

  • El-Faham, A., et al. Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. 2020. [Link]

  • Mochalin, V. N., et al. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chem Heterocycl Comp. 2021;57(7):793-801. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Accessed January 15, 2026. [Link]

  • The Organic Chemistry Tutor. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. March 25, 2022. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Accessed January 15, 2026. [Link]

  • Perera, D., et al. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. 2016;1(5):524-531. [Link]

  • PubChem. This compound. Accessed January 15, 2026. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed January 15, 2026. [Link]

  • Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. 2025. [Link]

  • Wikipedia. Sonogashira coupling. Accessed January 15, 2026. [Link]

  • Baire, B. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. 2023;27(9):1579-1601. [Link]

  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. 2017. [Link]

  • Silva, V. M. S., Silva, A. M. S. Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed. 2019. [Link]

  • Artiglia, L., et al. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano. 2024;18(3):2345-2357. [Link]

  • Li, W., et al. Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. J Am Chem Soc. 2020;142(30):12930-12935. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Accessed January 15, 2026. [Link]

  • Diao, T., et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc Chem Res. 2014;47(11):3448-3463. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. January 5, 2016. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. As Senior Application Scientists, we understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting and overcoming solubility issues encountered during in vitro and biochemical assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: Why is my compound, this compound, precipitating when I add it to my aqueous assay buffer?

A1: The molecular structure of this compound, which features a rigid, planar quinolinone core, a lipophilic bromo group, and an aromatic pyridinyl moiety, contributes to high crystal lattice energy and poor aqueous solubility.[1] Such characteristics are common in many heterocyclic drug candidates and often lead to precipitation when the compound is transferred from a concentrated organic stock solution (like DMSO) into a predominantly aqueous environment.[1] It is estimated that over 70% of new chemical entities in drug discovery pipelines exhibit similar solubility challenges.[2]

Q2: I'm observing inconsistent or non-reproducible results in my cell-based assay. Could this be a solubility problem?

A2: Absolutely. Inconsistent biological data is a hallmark of poor compound solubility.[1] If the compound precipitates, the actual concentration exposed to your cells or target protein is unknown and significantly lower than the nominal concentration you intended to test. This can lead to an underestimation of potency, flawed structure-activity relationships (SAR), and a high risk of false negatives in screening campaigns.[1]

Q3: My compound precipitated from its DMSO stock solution during storage. What should I do?

A3: This is a common issue. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can decrease the solubility of highly hydrophobic compounds over time.[1] To resolve this, you can try gently warming the vial (e.g., to 37°C) and vortexing or sonicating to redissolve the compound. Crucially, always visually inspect the solution to ensure no particulates remain before use. To prevent this, consider preparing fresh stock solutions for each experiment, storing stocks at lower, more stable concentrations, or aliquoting the stock solution to minimize exposure to air.[1]

Q4: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?

A4: There is no single answer, as DMSO tolerance is highly dependent on the cell line and assay type.[1] Generally, for cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity or off-target effects.[3][4] However, some robust cell lines may tolerate up to 1%, while more sensitive primary cells or specific enzymatic assays may be affected by concentrations as low as 0.1%.[5] It is imperative to determine the maximum tolerable DMSO concentration for your specific system by running a vehicle control curve.

Cell TypeGeneral DMSO ToleranceReference
Robust Cancer Cell Lines (e.g., HEK293, HeLa)0.5% - 1.0%[5]
Sensitive Cancer Cell Lines (e.g., A549)≤ 0.5%[6]
Primary Cells / Stem Cells≤ 0.1%[4]
Biochemical/Enzymatic AssaysVaries widely, test from 0.1% - 2%[7]

Table 1: General tolerance of various assay systems to DMSO. These are starting points; empirical validation is required for every new assay.

Part 2: In-Depth Troubleshooting Guide & Protocols

When simple dilution of a DMSO stock is insufficient, a systematic approach is required. The following workflow provides a logical progression from simple to more complex solubilization techniques.

Decision-Making Workflow for Solubility Enhancement

This diagram outlines a structured approach to troubleshooting. The core principle is to use the simplest method that achieves the desired concentration while minimizing potential assay interference.

Solubility_Workflow start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration at max tolerable level (e.g., <0.5%)? start->check_dmso increase_stock Option: Increase Stock Conc. & Decrease Volume Added check_dmso->increase_stock No systematic_approach Begin Systematic Solubility Enhancement Protocol check_dmso->systematic_approach Yes vehicle_control CRITICAL STEP: Run Vehicle Controls for Chosen Strategy increase_stock->vehicle_control ph_mod Strategy 1: pH Modification systematic_approach->ph_mod cosolvent Strategy 2: Co-solvents ph_mod->cosolvent If insufficient ph_mod->vehicle_control surfactant Strategy 3: Surfactants cosolvent->surfactant If insufficient cosolvent->vehicle_control cyclodextrin Strategy 4: Cyclodextrins surfactant->cyclodextrin If insufficient surfactant->vehicle_control cyclodextrin->vehicle_control end_point Proceed with Assay vehicle_control->end_point

Caption: A step-by-step workflow for addressing compound solubility issues.

Strategy 1: pH Modification

Scientific Rationale: The solubility of ionizable compounds is highly pH-dependent.[8] this compound has several ionizable groups (amino, pyridinyl) that can be protonated at acidic pH. This protonation increases polarity and can dramatically enhance aqueous solubility.[] Creating a pH-solubility profile is a fundamental first step.

Experimental Protocol: Generating a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: Add an excess of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to identify the pH of maximum solubility. If solubility is higher at a lower pH, you can adjust your assay buffer accordingly, provided the pH change does not negatively impact your assay biology (e.g., cell health or enzyme activity).[8][10]

Strategy 2: Utilizing Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous medium.[11][12] This reduces the energy required to create a cavity in the solvent for the non-polar solute, thereby improving solubility.[]

Experimental Protocol: Screening Co-solvents

  • Prepare Stock: Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., 20 mM in PEG 400).

  • Serial Dilution: Serially dilute this stock into your aqueous assay buffer.

  • Visual Inspection: Observe the dilutions for any signs of precipitation (cloudiness, particulates) immediately and after a period relevant to your assay duration (e.g., 24 hours).

  • Determine Maximum Soluble Concentration: Identify the highest concentration that remains clear.

  • Vehicle Control: Critically, test the effect of the co-solvent at this final concentration on your assay system to ensure it does not produce artifacts.[13][14]

Co-solventTypical Final Conc.ProsCons
PEG 400 (Polyethylene Glycol)1-5%Low cell toxicity, widely used.[15]Can be viscous at high concentrations.
Ethanol 0.1-1%Effective for many compounds.Higher toxicity than other co-solvents; can affect enzyme activity.[5]
Propylene Glycol 1-5%Good safety profile.May not be as effective as other solvents.[11]
Poloxamer 188 0.1-1%Surfactant-like properties, low toxicity.[11]Can interfere with protein-based assays.

Table 2: Common co-solvents for enhancing solubility in biological assays.

Strategy 3: Surfactant-Mediated Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[16][17] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous phase.[18][19]

Experimental Protocol: Using Surfactants

  • Select Surfactant: Choose a non-ionic surfactant like Tween® 80 or Pluronic® F-68, as they are generally less disruptive to biological systems than ionic surfactants.[11]

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the surfactant at a concentration 5-10 times its CMC.

  • Compound Addition: Prepare a concentrated stock of your compound in DMSO. Add a small volume of this stock to the surfactant-containing buffer while vortexing to facilitate micellar encapsulation.

  • Vehicle Control: Run a control with the surfactant-containing buffer alone to check for effects on cell viability, enzyme activity, or assay signal. Surfactants can denature proteins or interfere with detection technologies.

Strategy 4: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can form non-covalent "inclusion complexes" with poorly soluble guest molecules that fit into their cavity, thereby increasing the aqueous solubility of the guest.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20][24]

Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in water or your assay buffer (e.g., 10-40% w/v).

  • Add Compound: Add the solid powder of your compound directly to the CD solution.

  • Complexation: Mix the suspension vigorously (vortexing, sonicating) at room temperature or with gentle heat (40-50°C) for several hours or overnight to facilitate complex formation.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the water-soluble compound:CD complex.

  • Quantify and Control: Determine the concentration of the solubilized compound in the filtrate via HPLC or LC-MS. As with all methods, run a vehicle control with the CD solution alone to ensure it does not interfere with the assay.[5][25]

Part 3: The Indispensable Role of Vehicle Controls

Scientific Rationale: Every solubilizing agent, or "excipient," has the potential to influence a biological system.[26] DMSO can induce cell differentiation or stress[3], surfactants can disrupt cell membranes[11], and cyclodextrins can extract cholesterol from cell membranes.[25] Failing to run proper vehicle controls can lead to misinterpretation of data, where an effect is wrongly attributed to the compound when it is actually an artifact of the solvent system.

Experimental Protocol: Designing a Robust Vehicle Control

  • Identify the Vehicle: The "vehicle" is your final formulation matrix without the test compound.

    • Example: If your final assay well contains the compound at 50 µM, delivered from a 10 mM DMSO stock into a buffer containing 1% PEG 400, your vehicle control is the buffer containing 1% PEG 400 and 0.5% DMSO.

  • Dose-Response: Test the vehicle across the same range of dilutions used for your compound. This is especially important if you are keeping the solvent percentage constant across a compound titration.

  • Establish Acceptance Criteria: Define an acceptable level of background effect from the vehicle. For example, you might decide that the vehicle should not inhibit cell viability by more than 10% or alter the baseline signal of an enzymatic assay by more than two standard deviations from the buffer-only control.

  • Data Normalization: Subtract or normalize your compound data against the corresponding vehicle control at each concentration point.

By rigorously applying these troubleshooting strategies and control experiments, researchers can confidently generate accurate and reliable data, paving the way for successful drug discovery and development.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Connors, K. A. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • Tiwari, G., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6524.
  • Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2355-2376.
  • Kim, J. S., & Cho, Y. S. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online, 11(4), 453-460.
  • Crini, G. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI, 14(3), 299.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate.
  • Figaroa, F. (2017, August 3). What effects does DMSO have on cell assays? Quora.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation.
  • BenchChem. (2025). Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Jwalapuram, R., et al. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • ScienceDirect. (2025, July 31). Solubilization by surfactants: Significance and symbolism.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Al-Amodi, O. S., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(8), 269.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%....
  • Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 42(4), 179-204.
  • Sharma, D., et al. (2019). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • American Journal of Pharmaceutics. (2024, February 29). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Al-Sammarraie, N., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Analytical Biochemistry, 605, 113843.
  • Maestrelli, F., & Cirri, M. (2018, January 26). Cyclodextrins in Drug Formulation and Delivery. Pharma Excipients.
  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of Pharmaceutical Sciences, 85(11), 1142-1169.
  • BenchChem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Nielsen, G. D., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology, 117(5), 329-335.
  • Robert, A. (2015, March 17). Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
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  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.

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Technical Support Center: A Guide to the Stability of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. Here, we provide in-depth technical information and practical advice to help you understand and mitigate potential degradation of this compound during storage and handling, ensuring the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a complex heterocyclic molecule with several functional groups that contribute to its chemical reactivity and potential instability. The quinolinone core, substituted with an amino group, a bromine atom, and a pyridinyl moiety, presents multiple sites susceptible to degradation under common laboratory conditions. Understanding these liabilities is the first step toward implementing effective storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the chemical nature of the compound, the ideal storage conditions are in a cool, dark, and dry place, under an inert atmosphere . A supplier of this compound specifically recommends storage at room temperature, in a dark place, and under an inert atmosphere.[1]

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Prevents acceleration of degradation reactions.
Light In the dark (amber vial)The quinolinone and pyridinyl rings are aromatic and may be susceptible to photodegradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)The amino group is susceptible to oxidation.
Moisture Dry environment (desiccator)Prevents hydrolysis of the amide bond in the quinolinone ring and potential reactions with the bromo-substituent.

Q2: What are the likely degradation pathways for this molecule?

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.[2][3][4] The extensive chromophore system in this molecule suggests a high potential for light-induced reactions.

  • Oxidation: The primary amino group is a potential site for oxidation, which can lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich aromatic rings could also be susceptible to oxidative degradation. Studies on similar compounds like ciprofloxacin have shown that oxidative degradation can occur, particularly at the piperazine ring, which is analogous in reactivity to other amino functionalities.[5]

  • Hydrolysis: The amide bond within the quinolinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. While amides are generally more stable to hydrolysis than esters, this pathway cannot be ruled out under non-neutral pH conditions.[6]

Q3: What visual cues might indicate that my sample has degraded?

A3: Any change in the physical appearance of the compound should be considered a potential sign of degradation. A supplier describes the solid as light brown to brown. Significant color change (e.g., darkening), changes in texture (e.g., clumping, melting), or the development of an odor could indicate chemical changes. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q4: How can I analytically assess the purity and degradation of my sample?

A4: A stability-indicating analytical method is crucial for determining the purity of your sample and identifying any degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector is a standard approach. For more detailed analysis and identification of unknown degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS/MS) is highly recommended.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing degradation products, especially after isolation.

Troubleshooting Guide

Issue 1: I observe a new peak in my HPLC chromatogram after storing the compound for some time.

  • Possible Cause: This is a strong indication of degradation. The new peak likely represents a degradation product.

  • Troubleshooting Steps:

    • Characterize the new peak: If you have access to LC-MS, determine the mass of the new peak. This will provide valuable information about the potential chemical modification (e.g., addition of oxygen, loss of bromine).

    • Review your storage conditions: Ensure that the compound has been stored according to the recommendations (dark, inert atmosphere, cool, and dry). Any deviation could be the cause.

    • Perform a forced degradation study (see below): This will help you to systematically identify the conditions under which the compound degrades and to generate a reference standard for the degradation product.

Issue 2: My experimental results are inconsistent, and I suspect my stock solution is not stable.

  • Possible Cause: The compound may be degrading in the solvent you are using for your stock solution.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions: Always prepare stock solutions fresh for each experiment if possible.

    • Assess solution stability: If you need to store stock solutions, perform a short-term stability study. Analyze the solution by HPLC or LC-MS immediately after preparation and then at various time points (e.g., 24, 48, 72 hours) under your storage conditions (e.g., 4°C, room temperature).

    • Choose your solvent carefully: Consider the pH and potential reactivity of your solvent. Aprotic solvents like DMSO are generally a good first choice for storage, but their long-term stability should be verified.

Experimental Protocols

Protocol 1: Performing a Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[1][8][9]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the original concentration.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the original concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours. Also, reflux a solution of the compound for 6 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][10] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with a control sample, by a suitable HPLC or UPLC-MS method. Compare the chromatograms to identify and quantify the degradation products.

Visualizations

Potential Degradation Pathways

G A This compound B Oxidation Products (e.g., Nitroso, Nitro derivatives) A->B O₂ / Peroxide C Photodegradation Products (e.g., Dehalogenated species, dimers) A->C Light (UV/Vis) D Hydrolysis Products (e.g., Ring-opened carboxylic acid) A->D H₂O (Acid/Base)

Caption: Hypothesized degradation pathways for the target compound.

Forced Degradation Study Workflow

G start Start: Pure Compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation heat Thermal stress->heat light Photochemical stress->light analysis Analyze by Stability-Indicating Method (e.g., UPLC-MS/MS) acid->analysis base->analysis oxidation->analysis heat->analysis light->analysis identify Identify & Characterize Degradation Products analysis->identify end End: Stability Profile identify->end

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation Studies. MedCrave online. 2016. [Link]

  • This compound. PubChem. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Applied Pharmaceutics. [Link]

  • Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. 2022. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. 2023. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. 2024. [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. 2010. [Link]

  • ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. YouTube. 2024. [Link]

  • Oxidative degradation kinetics and products of chlortetracycline by manganese dioxide. Journal of Hazardous Materials. 2011. [Link]

  • Photostability. IAGIM. [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. 2025. [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]

  • 3-Amino-6-bromo-4-(2-pyridinyl)-2(1H)-quinolinone. 瑞禧生物 (RuixiBio). 2024. [Link]

  • Hydrothermal Degradation of Amino Acids. PMC. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Nature. 2026. [Link]

Sources

Technical Support Center: HPLC Purity Analysis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This document is designed for researchers, analytical scientists, and drug development professionals. It provides not only a starting method and protocols but also the scientific rationale behind these recommendations and a comprehensive troubleshooting guide to navigate common challenges encountered during method development.

Section 1: Understanding the Analyte

The first principle of any successful method development is to understand the physicochemical properties of the analyte. This compound is a heterocyclic molecule with distinct characteristics that will govern its behavior in a reversed-phase HPLC system.

The presence of a basic amino group and a pyridine ring means the molecule's overall charge is highly dependent on pH.[1] The quinolinone core provides a strong chromophore, making UV detection a suitable choice. These properties are pivotal in selecting the initial column, mobile phase, and detector settings.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Structure C₁₄H₁₀BrN₃OA complex heterocyclic structure.[2]
Molecular Weight 316.15 g/mol Influences diffusion and chromatographic behavior.[2]
Key Functional Groups Primary Aromatic Amine, Pyridine, Amide (in quinolinone ring)The basic amine and pyridine groups are susceptible to protonation. This makes mobile phase pH a critical parameter to control retention and peak shape.
Predicted pKa ~4-5 (Pyridinium ion), ~3-4 (Anilinium ion)To ensure a single ionic form and avoid peak splitting or tailing, the mobile phase pH should be set at least 2 units away from the pKa values. A low pH (e.g., <3.0) is recommended.[3]
Predicted logP ~1.7Indicates moderate lipophilicity, making it well-suited for reversed-phase chromatography.[2]
UV Absorbance Strong UV chromophore expected due to conjugated ring system.UV detection is highly suitable. A full UV scan is recommended to determine the optimal wavelength for detection (λmax), likely in the 254-350 nm range.[4]

Section 2: Recommended Starting HPLC Method for Purity Analysis

This method is designed as a robust starting point. Based on the analyte's properties, a reversed-phase approach with a C18 column and a low pH mobile phase is the most logical choice to ensure good peak shape and retention.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides a good balance of efficiency and backpressure. The longer column length aids in resolving closely eluting impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5), which protonates the analyte and suppresses undesirable interactions with free silanols on the column, thus improving peak symmetry.[3]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 5% to 95% B over 20 min, hold at 95% B for 5 min, return to 5% B over 1 min, equilibrate for 4 min.A broad gradient is essential for a purity method to ensure that both polar and non-polar impurities are eluted from the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature improves reproducibility of retention times and can enhance peak efficiency.[5]
Detection UV Diode Array Detector (DAD) at 254 nm or λmaxDAD allows for peak purity analysis. Start at 254 nm, but determine the optimal wavelength from a UV spectrum of the analyte.
Injection Volume 10 µLA good starting point to avoid column overload.
Sample Diluent Mobile Phase A / Acetonitrile (50:50 v/v)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition is crucial to prevent peak distortion.[3]

Section 3: Method Development & Optimization Workflow

Method development is a systematic process. The goal is to achieve adequate resolution for all potential impurities from the main peak and from each other, while maintaining good peak shape and a reasonable run time.

MethodDevWorkflow cluster_prep Phase 1: Preparation & Initial Scouting cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Finalization & Validation Start Define Method Goal: Purity Analysis (Stability-Indicating) Scouting Scouting Runs: - Use Starting Method - Screen different C18/C8 columns - Screen ACN vs. Methanol Start->Scouting Optimize_pH Optimize Mobile Phase pH (e.g., 2.5 vs 3.5) for best peak shape & resolution Scouting->Optimize_pH Select best column & organic solvent Optimize_Grad Optimize Gradient Slope - Steeper for faster analysis - Shallower for better resolution Optimize_pH->Optimize_Grad Optimize_Temp Optimize Temperature (e.g., 30°C vs 40°C) to fine-tune selectivity Optimize_Grad->Optimize_Temp SST Define & Verify System Suitability Tests (SST) Optimize_Temp->SST Lock in final conditions Validation Perform Method Validation (ICH Q2(R1)) SST->Validation FinalMethod Final Robust Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Section 4: Troubleshooting Guide (Question & Answer Format)

This section addresses common problems encountered during the analysis of basic, heterocyclic compounds like this compound.

Q1: My main peak is tailing severely (Tailing Factor > 1.5). What is the cause and how do I fix it?

A: Peak tailing for basic analytes is one of the most frequent issues in reversed-phase HPLC.[6] It is almost always a symptom of unwanted secondary chemical interactions between the analyte and the stationary phase.

  • Primary Cause: Interaction with Silanols. The underlying silica backbone of C18 columns has residual silanol groups (Si-OH). At mid-range pH, these silanols can be deprotonated (Si-O⁻) and will interact ionically with your protonated basic analyte, causing a portion of the analyte molecules to "stick" to the column longer, resulting in a tailed peak.[3]

  • Troubleshooting Steps:

    • Check Mobile Phase pH: Ensure the pH is low enough (~2.5-3.0) to keep the silanol groups fully protonated and non-ionic. Remake the mobile phase if it has been sitting for a long time.

    • Use an "End-Capped" Column: High-quality, modern columns are "end-capped" to shield most of these residual silanols. If you are using an older column, switching to a fully end-capped one can dramatically improve peak shape.

    • Add a Competing Base: If lowering the pH is not sufficient or desirable, adding a small amount of a competing base like triethylamine (TEA) (e.g., 0.1%) to the mobile phase can help. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[3]

    • Check for Metal Contamination: The pyridine and amine functionalities can chelate with trace metals in the sample, HPLC system (e.g., stainless steel frits), or column packing. This can also cause tailing. Using a column with low metal content or adding a chelating agent like EDTA to the mobile phase can sometimes help.

Q2: My peak is fronting (Tailing Factor < 0.8). What's the problem?

A: Peak fronting is typically caused by physical or solubility issues, most often related to the sample itself.[6]

  • Primary Causes: Column overload or improper sample solvent.[3]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: The most common cause is injecting too much mass onto the column, which saturates the stationary phase at the inlet. Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, you have confirmed mass overload.

    • Check Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile or DMSO), it will not properly focus on the head of the column. This leads to a distorted, fronting peak.[3] The ideal solution is to always dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and reduce the injection volume.

    • Look for Channeling in the Column: In rare cases, a physical void or "channel" in the column packing can cause peak fronting. This is a catastrophic column failure and requires column replacement.[3]

Q3: My retention times are drifting or shifting between injections. Why?

A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase or temperature.[5]

  • Troubleshooting Steps:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes). A drifting baseline is a key indicator of an unequilibrated column.

    • Check Mobile Phase Preparation: Inconsistent mobile phase composition is a major cause of retention time shifts. Ensure buffers are accurately prepared and that the organic/aqueous ratio is consistent. If the mobile phase is prepared by online mixing, check that the pump is functioning correctly and is properly primed.[5]

    • Control Column Temperature: Temperature has a significant effect on retention. Use a thermostatted column compartment and ensure it is set to a stable temperature. Even small fluctuations in ambient lab temperature can cause drift if a column oven is not used.[5]

    • Look for Leaks: A small, undetected leak in the system can cause pressure fluctuations and lead to unstable flow rates, which directly impacts retention times.

Q4: How can I improve the resolution between my main peak and a closely eluting impurity?

A: Improving resolution (Rs) requires changing the selectivity of the separation. The three key parameters to adjust are mobile phase composition, temperature, and stationary phase chemistry.

  • Troubleshooting Steps:

    • Decrease the Gradient Slope: This is the most effective first step. A shallower gradient (e.g., changing from a 20-minute gradient to a 40-minute gradient) gives the analytes more time to interact with the stationary phase, often dramatically improving resolution.

    • Change the Organic Solvent: Switch from Acetonitrile to Methanol (or vice-versa). These solvents have different selectivities and can sometimes reverse the elution order of peaks or significantly improve separation.

    • Adjust the Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, leading to significant changes in retention and selectivity.

    • Change the Column Temperature: Varying the temperature can also alter selectivity. Try running at 25°C and 40°C to see the effect on your critical peak pair.

    • Try a Different Stationary Phase: If the above steps fail, the interaction with the C18 phase may be too similar for both compounds. Switching to a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column, provides a different separation mechanism and is a powerful way to achieve resolution.

Section 5: System Suitability Testing (SST)

Before any sample analysis, you must verify that the chromatographic system is performing adequately. These tests, known as System Suitability Tests (SST), are mandated by pharmacopeias and regulatory bodies.[7][8] They ensure that the results generated are reliable.

SST ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) T ≤ 1.5Ensures peak symmetry for accurate integration.[7]
Resolution (Rs) Rs ≥ 2.0 (between main peak and closest impurity)Guarantees that adjacent peaks are well-separated.
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections)Demonstrates the precision of the injector and detector.[7]
%RSD of Retention Time ≤ 1.0% (from 5 replicate injections)Demonstrates the precision of the pump and system stability.
Theoretical Plates (N) > 2000Measures the efficiency of the column.

Section 6: Experimental Protocols

Protocol 1: Preparation of Mobile Phases
  • Mobile Phase A (0.1% TFA in Water):

    • Measure 1 L of high-purity HPLC-grade water into a clean mobile phase bottle.

    • Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (0.1% TFA in Acetonitrile):

    • Measure 1 L of HPLC-grade Acetonitrile into a clean mobile phase bottle.

    • Carefully add 1.0 mL of TFA to the acetonitrile.

    • Mix thoroughly and degas.

Protocol 2: Forced Degradation Sample Preparation

Forced degradation studies are essential to demonstrate the stability-indicating nature of a purity method, as required by ICH guidelines.[9] Prepare the analyte at a concentration of ~1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. Let stand at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% Hydrogen Peroxide (H₂O₂) to 1 mL of the stock solution. Let stand at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution (in solid and solution form) in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

Analyze all stressed samples alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak and ensure that all degradation peaks are baseline-resolved from the main peak.

Section 7: Troubleshooting Logic Diagram

This diagram provides a systematic, visual guide for diagnosing common HPLC issues.

TroubleshootingTree Problem Problem Observed in Chromatogram PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Shift? Problem->Retention Pressure Pressure Fluctuation? Problem->Pressure NoPeaks No Peaks / Low Signal? Problem->NoPeaks Tailing Tailing Peak PeakShape->Tailing Yes Fronting Fronting Peak PeakShape->Fronting No, Fronting Drifting Drifting RT Retention->Drifting Yes, Drifting SuddenShift Sudden RT Shift Retention->SuddenShift No, Sudden Shift Sol_Tailing 1. Check Mobile Phase pH 2. Use End-Capped Column 3. Add Competing Base Tailing->Sol_Tailing Solution Split Split/Shoulder Peak Fronting->Split No, Split Sol_Fronting 1. Dilute Sample 2. Check Sample Solvent 3. Replace Column Fronting->Sol_Fronting Solution Sol_Split 1. Check for Column Void 2. Clean/Replace Inlet Frit 3. Check for Co-elution Split->Sol_Split Solution Sol_Drifting 1. Increase Equilibration Time 2. Thermostat Column 3. Check for Leaks Drifting->Sol_Drifting Solution Sol_SuddenShift 1. Remake Mobile Phase 2. Check Pump Composition 3. Prime System SuddenShift->Sol_SuddenShift Solution

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • Gite, B. D., et al. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]

  • PubChem. This compound. [Link]

  • Ansari, J., et al. Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures - Step 2b. [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]modes)

Sources

Technical Support Center: Scaling the Synthesis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This molecule represents a class of quinolinone derivatives that are of significant interest in medicinal chemistry and drug development due to their versatile biological activities and potential as therapeutic agents.[1][2] The synthesis, while conceptually straightforward, involves multiple steps that present unique challenges, particularly when scaling from milligram to gram quantities.

This guide is designed for researchers, chemists, and process development professionals. It provides a logical synthetic strategy, detailed experimental protocols, and an in-depth troubleshooting section in a question-and-answer format to address common issues encountered during the synthesis. Our approach is grounded in established chemical principles to ensure both success and safety in your laboratory operations.

Proposed Synthetic Strategy: A Multi-Step Approach

A robust and scalable synthesis of the target molecule can be achieved via a multi-step sequence involving a Gould-Jacobs type reaction to form the quinolinone core, followed by halogenation and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridine moiety. This strategy allows for controlled construction and purification of key intermediates.

Synthetic_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Suzuki Coupling cluster_3 Step 4: Amination A 4-Bromoaniline C Intermediate A (Enamine) A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxyquinolin-2(1H)-one C->D Thermal Cyclization (e.g., in Ph₂O) E 6-Bromo-4-chloroquinolin-2(1H)-one D->E POCl₃ H Nitration & Reduction D->H 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C G Target Molecule 3-Amino-6-bromo-4-(pyridin-2-yl) quinolin-2(1H)-one E->G Pd Catalyst, Base F Pyridin-2-ylboronic Acid F->G

Caption: Proposed workflow for the synthesis of the target quinolinone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one (Gould-Jacobs Reaction)
  • Reaction Setup: In a round-bottom flask, combine 4-bromoaniline (1.0 equiv.) and diethyl (ethoxymethylene)malonate (1.05 equiv.).

  • Condensation: Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of 4-bromoaniline.[3]

  • Cyclization: Add the resulting enamine intermediate portion-wise to a flask containing a high-boiling inert solvent like diphenyl ether (Ph₂O), preheated to 250°C.[3][4] Maintain this temperature for 30-45 minutes.

  • Workup: Allow the reaction mixture to cool to below 100°C. Dilute with a hydrocarbon solvent (e.g., hexanes or toluene) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with the hydrocarbon solvent to remove the diphenyl ether, followed by a wash with ethyl acetate. The product is often sufficiently pure for the next step, but can be recrystallized from DMF or acetic acid if necessary.

Protocol 2: Synthesis of 6-Bromo-4-chloroquinolin-2(1H)-one
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl fumes), add 6-bromo-4-hydroxyquinolin-2(1H)-one (1.0 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.). A catalytic amount of DMF can be added to facilitate the reaction.

  • Chlorination: Heat the mixture to reflux (approx. 110°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.

  • Isolation: A precipitate will form. Adjust the pH to ~7-8 with a base (e.g., concentrated NH₄OH or solid NaHCO₃). Collect the solid by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

Protocol 3: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine 6-bromo-4-chloroquinolin-2(1H)-one (1.0 equiv.), pyridin-2-ylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.).[5]

  • Solvent & Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes to prevent oxidation of the catalyst.[5]

  • Coupling Reaction: Heat the reaction mixture to 80-100°C under an inert atmosphere. Monitor the progress by TLC or LC-MS. The reaction typically takes 6-18 hours.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography. See the troubleshooting section for tips on purifying basic quinoline compounds.

Protocol 4: Synthesis of this compound
  • Nitration: Cool a stirring solution of concentrated sulfuric acid to 0°C. Add the product from Protocol 3 in portions, keeping the temperature below 10°C. Add fuming nitric acid dropwise. Allow the reaction to stir at room temperature until complete. Pour onto ice, neutralize, and filter the resulting nitro-compound.

  • Reduction: Suspend the nitro-compound in a solvent like ethanol or acetic acid. Add a reducing agent such as iron powder and a catalytic amount of HCl, or perform a hydrogenation using H₂ gas and a Pd/C catalyst.[6] Heat as necessary to drive the reaction to completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst/iron salts. Neutralize the filtrate and extract the product with an organic solvent.

  • Purification: Purify the final compound by recrystallization or column chromatography to obtain the target molecule.

Troubleshooting and FAQs

This section addresses common problems encountered during the synthesis.

Part 1: Ring Formation & Halogenation

Q1: My Gould-Jacobs cyclization is failing or giving a very low yield. What should I do? Answer: This is a common issue often related to the high temperature required for the thermal cyclization step.

  • Temperature Control: The cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A requires temperatures of ~250°C.[4] Ensure your heating mantle and thermometer are calibrated correctly. Insufficient temperature will lead to an incomplete reaction.

  • Purity of Enamine: The intermediate formed from the condensation of 4-bromoaniline and the malonate ester must be pure. Any unreacted aniline can lead to side products at high temperatures.

  • Reaction Time: While 30-60 minutes is typical, monitor the reaction by TLC (if possible) or run small-scale trials to find the optimal time. Prolonged heating can lead to decomposition.[4]

Q2: The chlorination step with POCl₃ is messy and gives a low yield. How can I improve it? Answer: Working with POCl₃ requires care.

  • Anhydrous Conditions: Ensure your starting 6-bromo-4-hydroxyquinolin-2(1H)-one is completely dry. Water will react with POCl₃, reducing its effectiveness.

  • Excess Reagent: Using a large excess of POCl₃ (5-10 equivalents) ensures the reaction goes to completion and acts as the solvent.[6]

  • Careful Quenching: The most critical step is the workup. The reaction of POCl₃ with water is highly exothermic. Quench by pouring the reaction mixture slowly onto a large excess of crushed ice with very efficient stirring. Never add water to the reaction mixture.

  • Catalytic DMF: Adding a few drops of DMF can catalyze the reaction, often allowing for lower temperatures or shorter reaction times.

Part 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Q3: My Suzuki coupling reaction is not starting or stalls after partial conversion. What's wrong? Answer: This is a frequent problem in cross-coupling reactions and usually points to an issue with the catalyst's activity.[7]

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[5] Ensure your reaction mixture and solvents are rigorously degassed. Use proper inert atmosphere techniques (a nitrogen or argon blanket) throughout the reaction. The formation of black precipitate (palladium black) is a sign of catalyst decomposition.[5]

  • Ligand Choice: While PPh₃ is a standard ligand, some challenging couplings benefit from more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can facilitate the oxidative addition step, especially if a less reactive chloride is being used.[5][8]

  • Base and Solvent: The choice of base and solvent is critical. Anhydrous K₃PO₄ in dioxane is a powerful combination. Some Suzuki reactions require a small amount of water to function effectively, particularly with carbonate bases.[5] A solvent screen (Toluene, Dioxane, DMF) may be necessary for optimization.

  • Reagent Purity: Impurities in your starting materials, particularly the boronic acid, can poison the catalyst. Ensure high purity of all reagents.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex OA_label Oxidative Addition Transmetal R¹-Pd(II)(R²)L₂ Pd_complex->Transmetal TM_label Transmetalation Transmetal->Pd0 R¹-R² RE_label Reductive Elimination R1X R¹-X (Quinolinone-Cl) R1X->Pd_complex R2BM R²-B(OR)₂ (Py-Boronic Acid) R2BM->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]

Q4: I am seeing significant amounts of a side product from the homo-coupling of my pyridine-2-ylboronic acid. How can I prevent this? Answer: Homo-coupling is often caused by oxygen in the reaction mixture or sub-optimal reaction conditions.

  • Rigorous Degassing: As mentioned, oxygen can promote homo-coupling. Ensure your degassing procedure is effective.

  • Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is standard, but a very large excess can sometimes favor side reactions.

  • Order of Addition: Try adding the boronic acid solution via syringe pump over a period of time rather than all at once. This keeps its instantaneous concentration low, disfavoring the homo-coupling pathway.

Part 3: Purification and General Issues

Q5: My product is streaking badly during silica gel column chromatography, leading to poor separation and low recovery. What can I do? Answer: This is a classic problem when purifying compounds with basic nitrogen atoms like quinolines and pyridines. The basic nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing tailing.[10]

  • Add a Basic Modifier: The most common solution is to add a small amount of a tertiary amine base, like triethylamine (NEt₃) or pyridine (0.5-2%), to your eluent system.[10] This deactivates the acidic sites on the silica, allowing your compound to elute with a much better peak shape.

  • Use an Alternative Stationary Phase: If tailing persists, switch to a more neutral or basic stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for these types of compounds.[10]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) chromatography can be an effective method to avoid decomposition and interaction issues.[10]

Q6: How can I effectively monitor the progress of these reactions? Answer: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.

  • TLC: TLC is a quick and effective method for tracking the consumption of starting materials and the formation of the product.[11] Use a suitable solvent system and visualize with a UV lamp.

  • LC-MS: For unambiguous identification, especially in complex reaction mixtures, LC-MS is invaluable. It provides both the retention time and the mass of the components, confirming product formation and helping to identify potential byproducts.

Quantitative Data Summary

The following table summarizes typical conditions for the key Suzuki-Miyaura coupling step. Optimization may be required for your specific substrate and scale.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Readily available and effective for many aryl couplings.[12]
Catalyst Loading 1-5 mol%Lower loadings are ideal, but higher loadings may be needed for difficult couplings.[5]
Ligand (Self-contained in catalyst)For challenging couplings, consider bulky, electron-rich ligands like SPhos or XPhos.[5]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄The choice of base is critical and substrate-dependent. K₃PO₄ is often effective in anhydrous conditions.[5]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFSolvent affects solubility and catalyst stability. A solvent screen is recommended.[5]
Temperature 80 - 110 °CSufficient to drive the reaction without causing significant decomposition.[13]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidative degradation of the Pd(0) catalyst.[14]

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • optimizing reaction conditions for quinolinone synthesis - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem.
  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
  • optimizing reaction time and temperature for quinoline synthesis - Benchchem.
  • Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Cross-coupling reaction - Wikipedia.
  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC - NIH.
  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press.
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.

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Technical Support Center: A Researcher's Guide to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this quinolinone derivative in their biological assays. As a versatile heterocyclic compound, it holds significant promise, particularly in the realm of kinase inhibition and cancer research. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the rigor and reproducibility of your experiments.

Introduction to this compound in Drug Discovery

This compound is a member of the quinolinone family, a class of compounds renowned for their diverse biological activities. The quinoline scaffold is a key feature in numerous anticancer agents.[1] These compounds often exert their effects by targeting key signaling molecules, such as protein kinases.[2][3] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of potent and selective kinase inhibitors.

This guide will walk you through the most common biological assays employed to characterize the activity of this compound: cell viability/cytotoxicity assays, apoptosis assays, and in vitro kinase assays.

Section 1: Cell Viability and Cytotoxicity Assays

One of the initial steps in characterizing a novel compound is to assess its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[5]

Experimental Protocol: MTT Assay

This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[6]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[7]

Troubleshooting Guide: MTT Assay
ProblemPotential CauseSolution
High background in cell-free wells Contamination of media or reagents with bacteria or yeast.Use fresh, sterile reagents and maintain aseptic technique.
Phenol red in the medium can interfere with absorbance readings.Use phenol red-free medium for the assay.
Low signal or no difference between treated and control wells Insufficient cell number.Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.
Compound is not cytotoxic at the tested concentrations.Test a wider range of concentrations, including higher concentrations.
Incorrect incubation time.Optimize the incubation time for both compound treatment and MTT addition.
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently.
Edge effects due to evaporation.Avoid using the outer wells of the plate or fill them with sterile PBS or water.
Incomplete formazan solubilization.Ensure thorough mixing after adding DMSO. Check for any remaining crystals.
Unexpected increase in absorbance at high compound concentrations Compound precipitates at high concentrations, interfering with absorbance readings.Visually inspect the wells for precipitation. If observed, consider the data from non-precipitating concentrations.
Compound has its own color that absorbs at 570 nm.Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance and subtract it from the experimental values.
MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate_viability Calculate % Cell Viability measure_abs->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Section 2: Apoptosis Assays

Quinolinone derivatives often induce apoptosis in cancer cells.[6] The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • PBS

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of the compound for the desired time.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA, but be mindful of EDTA's potential to chelate Ca2+ required for Annexin V binding).

    • Combine floating and adherent cells and centrifuge.

  • Washing:

    • Wash the cells twice with cold PBS.[6]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[8]

Troubleshooting Guide: Annexin V/PI Apoptosis Assay
ProblemPotential CauseSolution
High percentage of necrotic cells (Annexin V+/PI+) even in control Harsh cell handling during harvesting (e.g., over-trypsinization, vigorous pipetting).Use a gentler dissociation method and handle cells carefully. Reduce centrifugation speed and time.
Cells were overgrown or unhealthy before treatment.Use cells in the logarithmic growth phase and ensure they are healthy before starting the experiment.
Low or no apoptotic signal in treated cells Compound concentration or treatment time is insufficient to induce apoptosis.Perform a dose-response and time-course experiment to determine optimal conditions.
Apoptotic cells were lost during washing steps.Be gentle during washing and centrifugation. Retain supernatants if there is a significant population of floating cells.
High background fluorescence Autofluorescence of the compound or cells.Run an unstained control to assess autofluorescence. If the compound is fluorescent, consider using a different fluorescent tag for Annexin V (e.g., APC or PE).
Inadequate washing.Ensure cells are washed thoroughly with PBS before staining.
Annexin V-positive, PI-negative population is small, but a large double-positive population is present Apoptosis has progressed to the late stage.Reduce the treatment time to capture cells in early apoptosis.
The cell membrane was compromised during sample preparation.Handle cells gently to maintain membrane integrity.
Apoptosis Assay Workflow

Apoptosis_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest_cells Harvest Adherent & Floating Cells seed_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate in the Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Section 3: In Vitro Kinase Assays

Given that quinolinone derivatives are potent kinase inhibitors, a direct assessment of their inhibitory activity against specific kinases is crucial.[9][10] In vitro kinase assays typically measure the phosphorylation of a substrate by a purified kinase.

Experimental Protocol: General In Vitro Kinase Assay (Radiometric)

This is a general protocol and should be optimized for the specific kinase of interest.

Materials:

  • This compound

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)[7]

  • ATP

  • [γ-³²P]ATP

  • SDS-PAGE equipment

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and substrate.

    • Prepare serial dilutions of the compound in the kinase buffer.

    • In a microcentrifuge tube, combine the kinase/substrate mixture with different concentrations of the compound. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. A typical final ATP concentration is near the Km for the specific kinase.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).[7]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.[7]

  • Detection of Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Expose the gel to a phosphor screen and quantify the radiolabeled substrate using a phosphorimager.

Troubleshooting Guide: In Vitro Kinase Assay
ProblemPotential CauseSolution
No or low kinase activity in the control Inactive kinase enzyme.Use a fresh batch of kinase or a different supplier. Ensure proper storage conditions (-80°C).
Suboptimal buffer conditions (pH, ionic strength, cofactors).Consult the literature or the kinase supplier for optimal buffer conditions.
Substrate is not suitable for the kinase.Verify that the substrate is a known substrate for the kinase of interest.
High background signal Autophosphorylation of the kinase.Reduce the kinase concentration or the incubation time.
Non-specific binding of [γ-³²P]ATP to the substrate or other components.Include a no-enzyme control to determine the level of non-specific binding.
High variability between replicates Pipetting errors, especially with small volumes.Use calibrated pipettes. Prepare a master mix of reagents to minimize pipetting variability.
Inconsistent incubation times or temperatures.Ensure all reactions are incubated for the same duration and at a constant temperature.
Compound appears to be an activator Compound interferes with the detection method (e.g., autofluorescence in non-radiometric assays).Run controls without the enzyme to check for compound interference.
Compound is contaminated.Verify the purity of the compound.
Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents Prepare Kinase, Substrate, & Compound mix_reagents Combine Reagents in Reaction Vessel prep_reagents->mix_reagents initiate_reaction Initiate with ATP/[γ-³²P]ATP mix_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction sds_page Separate by SDS-PAGE terminate_reaction->sds_page quantify Quantify Phosphorylation sds_page->quantify

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A1: This compound is typically soluble in DMSO. For long-term storage, it is advisable to store the solid compound at -20°C, protected from light. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound is not showing any activity in the cell-based assays. What should I do? A2: First, confirm the identity and purity of your compound. If the compound is correct, consider the possibility that it may not be active against the specific cell line or target you are testing. It is also possible that the compound is not cell-permeable. You may need to test a broader range of concentrations or different cell lines. For kinase inhibitors, a direct in vitro kinase assay can confirm if the compound is active against the purified enzyme.

Q3: I see precipitation of my compound in the cell culture medium. How can I address this? A3: Compound precipitation can lead to inaccurate and irreproducible results. Try to dissolve the compound at a lower stock concentration in DMSO. When diluting into the aqueous culture medium, ensure rapid and thorough mixing. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced toxicity. If precipitation persists, you may need to consider alternative formulation strategies, although this is beyond the scope of a standard biological assay.

Q4: How do I choose the right cancer cell line for my experiments? A4: The choice of cell line should be guided by your research question. If you are investigating a specific type of cancer, use cell lines derived from that cancer. If you are targeting a particular kinase, select a cell line that is known to be dependent on that kinase for its growth and survival.

Q5: What are the essential controls to include in my experiments? A5: In all experiments, you should include:

  • Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound.

  • Untreated control: Cells that are not treated with either the compound or the vehicle.

  • Positive control (for assay validation): A known active compound for the specific assay (e.g., a known cytotoxic drug for the MTT assay, or a known kinase inhibitor for the kinase assay).

By following these detailed protocols and troubleshooting guides, researchers can confidently and accurately assess the biological activity of this compound, paving the way for new discoveries in cancer research and drug development.

References

  • BenchChem. (2025).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Kim, J. S., et al. (2014). Discovery of Quinolinone Derivatives as Potent FLT3 Inhibitors.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • BenchChem. (2025).
  • (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 8-bromo-6-methylquinolin-2(1h)-one. BenchChem.
  • Fakhar, E., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1024623.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assay with 6,7-Dimethoxy-4-phenoxy-quinoline. BenchChem.
  • BenchChem. (2025).
  • Sharma, S., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(7), 2245-2253.
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • In vitro kinase assay. (2023).
  • In vitro NLK Kinase Assay. (n.d.). PMC.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • Abdelkhalek, H. A., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.
  • El-Gamal, M. I., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810.
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091.
  • Wang, Y., et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 67(3), 1948-1970.
  • PubChem. (n.d.). This compound.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. (n.d.). PMC.
  • Kinase inhibitors can accelerate the degradation of target proteins, study reveals. (2025). News-Medical.net.
  • Hsu, Y. C., et al. (2016).

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Validation & Comparative

A Comparative Guide to PIM-1 Kinase Inhibitors: Benchmarking Novel Compounds Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Rationale for Targeting PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in oncology.[1][2] These kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3] Unlike many other kinases, PIM kinases are constitutively active upon expression, making their cellular activity tightly regulated at the transcriptional and protein stability levels.[4]

PIM kinases play a central role in promoting cell survival, proliferation, and resistance to apoptosis by phosphorylating a wide array of downstream substrates.[1][5] Key targets include the pro-apoptotic protein BAD (rendering it inactive), the cell cycle regulator p27, and components of the mTORC1 signaling pathway like 4E-BP1, which controls protein translation.[6][7] Overexpression of PIM kinases is strongly correlated with the progression and poor prognosis of various hematological malignancies (e.g., acute myeloid leukemia (AML), multiple myeloma) and solid tumors.[4][8] This central role in tumor cell biology, combined with the observation that mice lacking all three PIM isoforms are viable with only minor phenotypes, makes PIM kinases an attractive target for cancer therapy with a potentially favorable therapeutic window.[9]

This guide provides a comparative analysis of several prominent PIM kinase inhibitors. It is designed to offer researchers a framework for evaluating novel chemical entities, such as the quinoline derivative 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one , against established clinical and preclinical candidates. While specific PIM-1 inhibitory data for this compound is not yet available in the public domain, recent studies have identified other pyridine-quinoline hybrids as potent PIM-1 inhibitors, suggesting this scaffold is of significant interest.

The PIM Kinase Signaling Axis

The signaling cascade leading to PIM kinase activation and its subsequent downstream effects is a critical network for cell survival. Understanding this pathway is essential for interpreting the mechanism of action of its inhibitors.

PIM_Signaling_Pathway Cytokine Cytokines / Growth Factors (e.g., IL-3, IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT PIM1 PIM-1 Kinase (Transcription & Translation) STAT->PIM1 Induces Transcription BAD BAD PIM1->BAD Phosphorylates mTORC1 4E-BP1 / p70S6K (mTORC1 Pathway) PIM1->mTORC1 Phosphorylates Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Sequesters pBAD p-BAD (Ser112) (Inactive) pBAD->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Translation Protein Translation & Cell Growth mTORC1->Translation pmTORC1 p-4E-BP1 / p-p70S6K pmTORC1->Translation Promotes

Caption: The JAK/STAT-PIM-1 signaling pathway promoting cell survival and growth.

Comparative Analysis of Pan-PIM Kinase Inhibitors

Given the functional redundancy among the three PIM isoforms, developing pan-PIM inhibitors that target all three has been a primary strategy to ensure effective blockade of the pathway.[9] Below is a comparison of several well-characterized pan-PIM inhibitors.

Compound PIM-1 IC₅₀/Kᵢ PIM-2 IC₅₀/Kᵢ PIM-3 IC₅₀/Kᵢ Key Off-Targets Reported Cellular Activity Clinical Status
AZD1208 0.4 nM (IC₅₀)[10]5.0 nM (IC₅₀)[10]1.9 nM (IC₅₀)[10]Highly selective[6]GI₅₀ < 100 nM in MOLM-16 cells.[11] Induces apoptosis and cell cycle arrest.[7]Phase I (Terminated)
SGI-1776 7 nM (IC₅₀)[12]363 nM (IC₅₀)[3]69 nM (IC₅₀)[3]FLT3 (IC₅₀ = 44 nM)[12]Induces apoptosis in AML and CLL cells.[13][14]Phase I (Terminated due to cardiotoxicity)[8]
CX-6258 5 nM (IC₅₀)[3]25 nM (IC₅₀)[3]16 nM (IC₅₀)[3]HaspinAntiproliferative activity against MV-4-11 and PC3 cells.[9]Preclinical[15]
GDC-0339 0.03 nM (Kᵢ)0.1 nM (Kᵢ)0.02 nM (Kᵢ)Good selectivity[16]Efficacious in multiple myeloma xenograft models (RPMI8226, MM.1S).[17][18]Preclinical[17]

Expert Insights:

  • Potency and Selectivity: GDC-0339 and AZD1208 demonstrate exceptional potency with Kᵢ and IC₅₀ values in the low-to-sub-nanomolar range.[6] AZD1208 is noted for its high selectivity, lacking the FLT3-inhibitory activity seen with first-generation compounds like SGI-1776.[6] This is a critical consideration, as off-target effects, particularly on cardiac channels, led to the termination of SGI-1776 clinical trials.[8]

  • Pan-Inhibition Rationale: CX-6258 and GDC-0339 were designed as pan-PIM inhibitors to overcome the compensatory upregulation observed among isoforms.[9][17] This strategy is believed to be necessary for achieving a durable therapeutic benefit.[8]

  • Cellular Efficacy: All listed inhibitors demonstrate potent anti-proliferative and pro-apoptotic effects in relevant cancer cell lines, particularly those derived from hematological malignancies where PIM kinase expression is often high.[6][9] A common mechanistic hallmark is the dose-dependent reduction in the phosphorylation of downstream targets like BAD and 4E-BP1.[9][10]

  • Clinical Translation: Despite strong preclinical data, clinical success has been limited. The experience with SGI-1776 highlights the importance of kinase selectivity.[8] While newer agents like AZD1208 had better safety profiles, they have shown cytostatic rather than cytotoxic effects in some clinical settings, suggesting they may be most effective in combination therapies.[19]

Experimental Protocols for Inhibitor Characterization

To benchmark a novel compound like this compound, a standardized workflow of biochemical and cellular assays is required.

Experimental_Workflow Start Novel Compound (e.g., 3-Amino-6-bromo-4- (pyridin-2-yl)quinolin-2(1H)-one) Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem CellViability Cellular Assay 1 (Cell Viability - MTT/ATP Assay) Biochem->CellViability Output1 Determine IC₅₀ (Potency) Biochem->Output1 TargetEngage Cellular Assay 2 (Target Engagement - Western Blot) CellViability->TargetEngage Output2 Determine GI₅₀ (Anti-proliferative Effect) CellViability->Output2 InVivo In Vivo Efficacy (Xenograft Model) TargetEngage->InVivo Output3 Confirm Mechanism (↓ p-BAD, ↓ p-4EBP1) TargetEngage->Output3 Output4 Assess Tumor Growth Inhibition (TGI) InVivo->Output4

Caption: Standard workflow for characterizing a novel PIM kinase inhibitor.

Protocol 1: In Vitro Radiometric Kinase Assay (IC₅₀ Determination)

This protocol is a standard method for determining the direct inhibitory effect of a compound on purified PIM-1 kinase activity.[20]

Principle: This assay measures the transfer of a radiolabeled phosphate group ([γ-³³P]-ATP) from ATP to a specific peptide substrate by the PIM-1 enzyme. The amount of incorporated radioactivity is directly proportional to kinase activity.

Materials:

  • Recombinant human PIM-1 enzyme.

  • Peptide substrate (e.g., RSRHSSYPAGT).[20]

  • [γ-³³P]-ATP.

  • Kinase reaction buffer.

  • Test compound serially diluted in DMSO.

  • P30 filtermat paper.

  • 75 mM Phosphoric acid wash buffer.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the PIM-1 enzyme, peptide substrate, and kinase reaction buffer.

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution). Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (background).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop and Spot: Terminate the reaction. Spot a small volume (e.g., 10 µL) of the reaction mixture onto a P30 filtermat.[12]

  • Washing: Wash the filtermat three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP. Perform a final wash in methanol.[12]

  • Quantification: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Viability MTT Assay (GI₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[21]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • PIM-1-dependent cancer cell line (e.g., MOLM-16, MV-4-11).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compound.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[21]

  • Plate reading spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach or acclimate overnight.[22]

  • Compound Treatment: Treat cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control.[23]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[21]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly.[21]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results against compound concentration to determine the half-maximal growth inhibitory concentration (GI₅₀).

Protocol 3: Western Blot for Target Engagement

This protocol allows for the direct visualization of a compound's effect on the PIM-1 signaling pathway within the cell by measuring the phosphorylation status of downstream targets.[9][24]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for a target protein (e.g., p-BAD Ser112) and a loading control (e.g., total BAD or GAPDH).

Materials:

  • Treated and untreated cell pellets.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies).[24]

  • Primary antibodies (e.g., anti-p-BAD Ser112, anti-total BAD, anti-p-4EBP1, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent and imaging system.

Procedure:

  • Sample Preparation: Lyse cell pellets on ice. Quantify protein concentration to ensure equal loading.[24]

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-BAD) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again, apply ECL reagent, and capture the chemiluminescent signal with an imager.[24]

  • Analysis: Quantify the band intensity for the phosphorylated protein and normalize it to the total protein or a loading control. Compare the levels between treated and untreated samples to confirm target engagement.

Conclusion

The development of PIM kinase inhibitors remains a promising strategy in oncology, though clinical success has been challenging. The landscape is dominated by potent pan-PIM inhibitors like AZD1208 and GDC-0339, which have demonstrated strong preclinical efficacy and improved selectivity over first-generation compounds. For novel chemical scaffolds, such as this compound, a rigorous and systematic evaluation is paramount. By employing the standardized biochemical and cellular assays outlined in this guide, researchers can effectively benchmark their compounds against established agents, determine their mechanism of action, and build a robust data package to support further preclinical and clinical development. The key to future success will likely lie in identifying inhibitors with superior selectivity profiles and deploying them in rational combination therapies to overcome the cytostatic limitations observed in monotherapy trials.[19]

References

  • Chen, L.S., Redkar, S., Taverna, P., et al. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693–702. Available at: [Link]

  • Cannon, A.R., & Hritzo, B. (2022). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 21(1), 3-14. Available at: [Link]

  • Keeton, E.K., McEachern, K., Dillman, K.S., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905–913. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: Pim kinase inhibitor SGI-1776. Retrieved January 15, 2026, from [Link]

  • PIM Kinase Inhibitors and Cancer Treatment. (2023). Juniper Publishers. Available at: [Link]

  • Haddach, M., Michaux, J., Schwaebe, M.K., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139. Available at: [Link]

  • Chen, L.S., Redkar, S., Bearss, D., et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. Available at: [Link]

  • Semantic Scholar. (n.d.). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Retrieved January 15, 2026, from [Link]

  • Panchal, N., & Muthaswami, R. (2016). A review on PIM kinases in tumors. Biomedicine & Pharmacotherapy, 82, 368-376. Available at: [Link]

  • American Society of Hematology. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. Retrieved January 15, 2026, from [Link]

  • Haddach, M., Michaux, J., Schwaebe, M.K., et al. (2012). Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ACS Medicinal Chemistry Letters, 3(2), 135-139. Available at: [Link]

  • Zhang, Y., et al. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. European Journal of Medicinal Chemistry, 264, 116016. Available at: [Link]

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  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 15, 2026, from [Link]

  • Keeton, E.K., McEachern, K., Dillman, K.S., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. PubMed. Available at: [Link]

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  • Clarivate. (2014). Genentech presents novel series of pan-Pim kinase inhibitors: candidate disclosed. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Retrieved January 15, 2026, from [Link]

  • Wang, X., et al. (2019). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry, 62(4), 2140-2153. Available at: [Link]

  • American Chemical Society. (2019). Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Bioorganic Chemistry, 115, 105218. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, with a primary focus on their activity against the c-Met proto-oncogene, a receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in the progression of various human cancers, making it a critical target for therapeutic intervention. This document synthesizes findings from the broader field of quinoline-based kinase inhibitors to infer the SAR for the title compounds, offering a comparative look at how structural modifications are likely to influence biological activity.

The Quinolin-2(1H)-one Core: A Privileged Scaffold for Kinase Inhibition

The quinolin-2(1H)-one moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1][2] Its rigid, planar structure provides a robust anchor for substituents to project into the active site of a target protein. In the context of kinase inhibition, the quinolinone core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The lactam function within the quinolinone ring is a key contributor to this interaction, acting as both a hydrogen bond donor and acceptor.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of the this compound scaffold is highly sensitive to substitutions at several key positions. The following sections dissect the probable SAR at each of these positions, drawing on data from related quinoline and quinolinone-based c-Met inhibitors.

The C4-Position: The Gateway to Selectivity and Potency

The substituent at the 4-position of the quinolinone ring plays a pivotal role in determining the potency and selectivity of these inhibitors. This group typically projects into the ATP-binding pocket of the kinase.

  • The Pyridin-2-yl Moiety: The presence of a pyridin-2-yl group at this position is a common feature in many potent kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with residues in the kinase active site, such as the catalytic lysine or backbone amides. This interaction significantly contributes to the binding affinity of the compound.

  • Impact of Heteroaryl and Aryl Substituents: The choice of the aromatic system at C4 is a critical determinant of activity. While the pyridin-2-yl group is often optimal, other heteroaryl rings can also be well-tolerated or even enhance potency against different kinases. The electronic and steric properties of this ring system directly influence the binding mode and affinity.

SAR_C4_Position Core Quinolin-2-one Core Pyridinyl C4-Pyridin-2-yl Core->Pyridinyl optimal for hinge binding Other_Aryl Other Aryl/Heteroaryl Groups Core->Other_Aryl modulates potency & selectivity Activity c-Met Inhibition Pyridinyl->Activity potent inhibition Other_Aryl->Activity variable inhibition

The C3-Amino Group: A Key Interaction Point

The amino group at the 3-position is another critical functional group for high-affinity binding.

  • Hydrogen Bonding: The primary amine at C3 is ideally positioned to act as a hydrogen bond donor, forming interactions with backbone carbonyls or specific side chains within the ATP-binding site of c-Met.

  • Substitution on the Amino Group: While a primary amine is often preferred, substitution with small alkyl or acyl groups can be explored to fine-tune solubility and pharmacokinetic properties. However, bulky substituents at this position are generally detrimental to activity as they can introduce steric clashes within the confined space of the kinase active site.

The C6-Position: Modulating Physicochemical Properties

The 6-position of the quinolinone ring is more solvent-exposed, making it an ideal site for modification to improve the overall drug-like properties of the molecule without drastically affecting its binding affinity.

  • The Bromo Substituent: The bromine atom at the 6-position is a common feature in this class of inhibitors. Its electron-withdrawing nature can influence the electronic properties of the quinolinone ring system. Furthermore, its lipophilicity can contribute to cell permeability.

  • Alternative Substituents: Replacing the bromo group with other halogens (e.g., chloro, fluoro) or small lipophilic groups (e.g., methyl, methoxy) can be used to modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties. More polar substituents could be introduced to enhance solubility.

Comparative Analysis of Analog Performance

While a direct head-to-head comparison of a systematic series of this compound analogs is not available in a single public-domain source, we can infer the expected trends from published data on related quinoline-based c-Met inhibitors. The following table presents a curated selection of compounds from the literature that highlight the key SAR principles discussed.

Compound ID Core Scaffold C4-Substituent C3-Substituent C6-Substituent c-Met IC50 (nM) Reference
Lead Scaffold Quinolin-2(1H)-onePyridin-2-yl-NH2-BrHypothesized Potent-
Analog A Quinoline4-Phenoxy-6,7-dimethoxy5[1]
Analog B Quinoline3-fluoro-4-phenoxyphenyl--9.3[3]
Analog C Quinazolinone3-chloro-4-fluoroaniline-7-methoxy17.1 (EGFR)[4]
Analog D Pyrazolo[4,3-c]quinolin-3-oneAryl--Modest (Chk1)

Note: The inhibitory concentrations (IC50) listed are for the specified targets, which may not be c-Met for all analogs but illustrate the impact of scaffold and substituent changes on kinase inhibition in general.

Experimental Protocols

To facilitate further research and validation of these SAR principles, detailed experimental protocols for the synthesis of the core scaffold and the evaluation of its biological activity are provided below.

General Synthesis of 3-Amino-4-(pyridin-2-yl)quinolin-2(1H)-one Analogs

The synthesis of the 3-amino-4-(pyridin-2-yl)quinolin-2(1H)-one scaffold can be achieved through a multi-step sequence, with key steps often involving a Friedländer annulation or a related cyclization reaction.

Synthesis_Workflow Start Substituted 2-aminobenzonitrile Step1 Reaction with 2-acetylpyridine Start->Step1 Intermediate1 Enaminonitrile intermediate Step1->Intermediate1 Step2 Cyclization (e.g., acid or base catalyzed) Intermediate1->Step2 Product 3-Amino-4-(pyridin-2-yl)quinolin-2(1H)-one Step2->Product

Step-by-Step Protocol:

  • Synthesis of the Enaminonitrile Intermediate:

    • To a solution of a substituted 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or toluene, add 2-acetylpyridine (1.1 eq).

    • Add a catalytic amount of a base (e.g., pyrrolidine or piperidine) or an acid (e.g., p-toluenesulfonic acid).

    • Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

  • Cyclization to the Quinolin-2(1H)-one Core:

    • The enaminonitrile intermediate can be cyclized under various conditions. A common method involves heating in a high-boiling point solvent such as diphenyl ether.

    • Alternatively, acid-catalyzed cyclization can be achieved by treating the intermediate with a strong acid like polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures.

    • Base-mediated cyclization can also be employed using a strong base like sodium hydride in an anhydrous solvent.

    • After the reaction is complete, the mixture is cooled and quenched appropriately (e.g., with water for acid-catalyzed reactions). The solid product is collected by filtration, washed, and dried.

  • Introduction of the 6-Bromo Substituent:

    • If not already present in the starting 2-aminobenzonitrile, the bromo group can be introduced at a later stage via electrophilic aromatic substitution on the quinolinone core, for example, using N-bromosuccinimide (NBS) in a suitable solvent.

c-Met Kinase Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and sensitive method for quantifying kinase activity and inhibition in a high-throughput format.

TR_FRET_Workflow Step1 Prepare Assay Plate (Inhibitor, c-Met enzyme, Substrate) Step2 Initiate Reaction (Add ATP) Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Stop Reaction & Add Detection Reagents (EDTA, TR-FRET Antibody Pair) Step3->Step4 Step5 Incubate and Read Plate (TR-FRET Signal) Step4->Step5

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of recombinant human c-Met kinase, a biotinylated peptide substrate, and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound analogs) in DMSO and then dilute further in kinase buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add the test compound solution.

    • Add the c-Met enzyme and the biotinylated substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection reagents: a europium-labeled anti-phosphotyrosine antibody (donor) and streptavidin-conjugated allophycocyanin (acceptor).

    • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the kinase activity.

    • IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel c-Met kinase inhibitors. The inferred SAR suggests that the C3-amino and C4-pyridinyl groups are crucial for potent inhibitory activity, likely through direct interactions with the kinase hinge region and ATP-binding pocket. The C6-position offers a valuable handle for fine-tuning the physicochemical and pharmacokinetic properties of these compounds.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of analogs to confirm these hypothesized SAR trends. Such studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of this exciting class of compounds, ultimately paving the way for the development of new and effective cancer therapeutics targeting the c-Met signaling pathway.

References

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Validating the Mechanism of Action of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one derivatives. Leveraging the well-established role of the quinolinone scaffold in kinase inhibition, we present a tiered, self-validating experimental workflow. This guide explains the rationale behind each experimental choice and provides comparative data using well-characterized inhibitors, Erlotinib and Tazemetostat, as benchmarks.

Introduction: The Quinolinone Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1] A significant body of research has demonstrated their utility in the development of potent kinase inhibitors, with several approved drugs for cancer therapy incorporating this moiety.[2][3] The subject of this guide, the this compound scaffold, is a logical candidate for kinase-directed activity. Its structural features suggest a high probability of interaction with the ATP-binding pocket of various kinases.

This guide will, therefore, proceed under the primary hypothesis that derivatives of this compound act as kinase inhibitors. The following sections will detail a systematic approach to test this hypothesis, moving from direct biochemical validation to cellular target engagement and functional outcomes.

A Tiered Approach to Mechanism of Action Validation

A robust validation of a compound's mechanism of action requires a multi-faceted approach. We will employ a three-tiered strategy that progressively builds confidence in the compound's biological activity and target engagement.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Target Engagement cluster_2 Tier 3: Cellular Functional Assays biochem Direct Kinase Inhibition target_engagement Intracellular Target Binding biochem->target_engagement Confirms cellular permeability and binding functional Phenotypic Consequences target_engagement->functional Links target binding to a biological effect

Caption: A three-tiered workflow for validating kinase inhibitor mechanism of action.

Tier 1: Direct Target Inhibition - Biochemical Kinase Assays

The initial and most direct test of our hypothesis is to assess whether the compound can inhibit the enzymatic activity of a purified kinase in a cell-free system. This approach eliminates cellular complexity, such as membrane permeability and off-target effects, to provide a clear measure of direct target interaction.[4] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and widely used platform for this purpose.[5]

Comparative Analysis: Biochemical IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The table below presents hypothetical, yet representative, IC50 values for our lead compound and established inhibitors against a panel of relevant kinases. The quinolinone scaffold has been associated with inhibition of receptor tyrosine kinases like EGFR, as well as mitotic kinases such as Aurora and MPS1.[3][6][7]

CompoundTarget KinaseBiochemical IC50 (nM)Reference Compound
Compound A (quinolinone derivative)EGFR15Erlotinib
Compound A (quinolinone derivative)Aurora B50ZM447439
Compound A (quinolinone derivative)MPS1150N/A
Erlotinib EGFR2[1][8]
Tazemetostat EZH22-38[9]
ZM447439 Aurora B130[10]

Note: Data for Compound A is hypothetical for illustrative purposes. Data for reference compounds are from published sources.

Experimental Protocol: TR-FRET Kinase Activity Assay

This protocol is a generalized procedure for a TR-FRET-based kinase assay, adaptable for kinases like EGFR, Aurora B, or MPS1.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X solution of the corresponding substrate and ATP at the apparent Km concentration for the specific kinase.[11]

    • Prepare a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA in TR-FRET dilution buffer.[5]

  • Kinase Reaction:

    • Dispense 5 µL of the 2X kinase solution into the wells of a 384-well assay plate.

    • Add serial dilutions of the test compound (e.g., Compound A), control inhibitor (e.g., Erlotinib), and DMSO (vehicle control).

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.[12]

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well. The EDTA in the mix chelates Mg2+, which is essential for kinase activity.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.[5]

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Confirmation in a Physiological Context - Cell-Based Target Engagement

While biochemical assays confirm direct inhibition, they do not guarantee that a compound can enter a cell and bind to its target in a complex intracellular environment.[13] Tier 2 addresses this by directly measuring the binding of the compound to its target kinase within intact, living cells. The NanoBRET™ Target Engagement assay is a leading technology for this purpose.[8]

G cluster_0 start Cells expressing Kinase-NanoLuc® fusion protein add_tracer Add cell-permeable fluorescent tracer start->add_tracer bret_signal Tracer binds to Kinase-NanoLuc® -> High BRET Signal add_tracer->bret_signal add_compound Add test compound (e.g., Compound A) bret_signal->add_compound displacement Compound displaces tracer -> Low BRET Signal add_compound->displacement

Caption: Workflow of the NanoBRET™ Target Engagement Assay.

Comparative Analysis: Intracellular Target Affinity

Successful target engagement in a cellular context is a critical step in validating a compound's mechanism of action. This confirms not only binding but also cell permeability.

CompoundTarget KinaseIntracellular IC50 (nM)Reference Compound
Compound A (quinolinone derivative)EGFR150Erlotinib
Erlotinib EGFR20[8]
Tazemetostat EZH29[2]

Note: A higher intracellular IC50 compared to the biochemical IC50 is expected and can be attributed to factors like cell membrane permeability and competition with high intracellular ATP concentrations.[14]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a generalized workflow for assessing the intracellular engagement of Compound A with a target kinase, such as EGFR.

  • Cell Preparation:

    • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[15]

    • Harvest the cells and resuspend them in Opti-MEM at a concentration of 2x10^5 cells/mL.[15]

  • Assay Setup:

    • In a white 384-well plate, create serial dilutions of the test compound (Compound A) and the control compound (Erlotinib).

    • Prepare a solution of the NanoBRET™ tracer specific for the kinase of interest.

    • Add the tracer and the compound dilutions to the appropriate wells.

  • Target Engagement Measurement:

    • Add 38 µL of the cell suspension to each well.[15]

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

    • Add the NanoBRET™ Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Immediately read the plate on a luminometer equipped with two filters (donor: 450 nm, acceptor: 610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the ratio against the log of the compound concentration and fit to a dose-response curve to determine the intracellular IC50.

Tier 3: Measuring the Consequence - Cellular Functional Assays

The final tier of validation connects direct target binding to a measurable biological outcome. If Compound A inhibits a specific kinase, it should consequently affect the downstream signaling pathway and ultimately lead to a phenotypic change, such as reduced cell viability in cancer cells dependent on that kinase.

Signaling Pathway Context

Understanding the signaling pathways in which the target kinases operate is crucial for designing and interpreting functional assays.

G cluster_0 EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

G cluster_1 AuroraB Aurora B Spindle Spindle Assembly Checkpoint AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Segregation Chromosome Segregation Spindle->Segregation

Caption: Key roles of Aurora B kinase in mitotic progression.[16]

Comparative Analysis: Cell Viability

A cell viability assay in a cancer cell line known to be dependent on the target kinase provides the ultimate functional validation. For example, A431 cells, which overexpress EGFR, are highly sensitive to EGFR inhibitors.[17]

CompoundCell LineCellular IC50 (µM)Rationale
Compound A (quinolinone derivative)A431 (EGFR overexpression)0.5Functional consequence of EGFR inhibition
Erlotinib A431 (EGFR overexpression)0.3[17]
Tazemetostat G401 (SMARCB1-deficient)~1[18]

Note: The specific cell line should be chosen based on the validated biochemical and target engagement data.

Experimental Protocol: Resazurin Cell Viability Assay

This is a widely used, simple, and reliable method to assess cell viability based on metabolic activity.[19][20]

  • Cell Plating:

    • Seed A431 cells (or another appropriate cell line) in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Compound A, Erlotinib (positive control), and DMSO (vehicle control).

    • Incubate for a predetermined period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Resazurin Addition:

    • Prepare a working solution of resazurin.

    • Add 10-20 µL of the resazurin solution to each well (typically 10% of the well volume).[21]

    • Incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.[19]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[21]

    • Subtract the background fluorescence from wells containing only media and resazurin.

    • Plot the fluorescence intensity against the log of the compound concentration and fit to a dose-response curve to determine the cellular IC50.

Conclusion

The validation of a compound's mechanism of action is a cornerstone of drug discovery and development. By following the tiered, comparative approach outlined in this guide—progressing from direct biochemical inhibition to intracellular target engagement and culminating in functional cellular outcomes—researchers can build a robust and compelling case for the mechanism of action of this compound derivatives. This systematic process, supported by comparisons to well-characterized inhibitors like Erlotinib and Tazemetostat, ensures scientific rigor and provides the necessary data to advance promising compounds through the development pipeline.

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A Comparative In Silico Docking Guide: 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the in silico molecular docking of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a compound belonging to the versatile quinolinone class. Quinolinone scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial effects.[1] Molecular docking is an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and interaction patterns of small molecules with protein targets.[2][3] This accelerates the identification of promising lead compounds and guides their subsequent optimization.[4]

This document is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous comparison of the binding potential of our lead compound against validated therapeutic targets. We will explore the causality behind experimental choices, present a self-validating docking protocol, and compare the compound's performance against established alternatives, supported by quantitative data.

The Compound of Interest: this compound

The subject of our study is a distinct quinolinone derivative. Its structural features—a quinolinone core, a bromine substituent at the 6-position, an amino group at the 3-position, and a pyridinyl group at the 4-position—are expected to modulate its electronic and steric properties, influencing its binding to biological targets.[5]

Table 1: Physicochemical Properties of the Lead Compound

Property Value Source
Molecular Formula C₁₄H₁₀BrN₃O [6]
Molecular Weight 316.15 g/mol [6]
IUPAC Name 3-amino-6-bromo-4-pyridin-2-yl-1H-quinolin-2-one [6][7]

| CAS Number | 77616-97-8 |[8] |

Rationale for Target Protein Selection

The selection of appropriate protein targets is a critical first step in any docking study.[4] Based on the established biological activities of the broader quinoline and quinolinone families, we have selected two high-impact targets representing distinct therapeutic areas: oncology and infectious disease.[9][10]

Table 2: Selected Target Proteins for In Silico Analysis

Therapeutic Area Target Protein PDB ID Rationale & Significance Known Inhibitor (Alternative)
Oncology Kinesin Spindle Protein (Eg5) 6I9J Eg5 is essential for the formation of the bipolar mitotic spindle, making it a crucial target in cancer therapy.[11] Its inhibition leads to mitotic arrest and apoptosis in cancer cells. Quinoline derivatives have shown promise as Eg5 inhibitors.[11] S-trityl-L-cysteine (STLC)

| Antimicrobial | E. coli DNA Gyrase Subunit B | 6Z2E | DNA gyrase is a type II topoisomerase vital for bacterial DNA replication and is a validated target for quinolone-class antibiotics.[1] Inhibition of this enzyme disrupts bacterial cell division. | Ciprofloxacin |

A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of our findings, we employ a self-validating docking protocol. This involves a crucial validation step where the docking software's ability to replicate a known binding pose is confirmed before screening the compound of interest.[4][12] While numerous docking programs are available, this guide will outline a general workflow applicable to widely used software such as AutoDock Vina, known for its speed and accuracy, or commercial packages like Glide and GOLD, which are lauded for their robust scoring functions.[2][13][14]

Experimental Protocol: Step-by-Step Methodology

Step 1: Target Protein Preparation

  • Acquisition: Download the crystal structures of the target proteins (PDB IDs: 6I9J, 6Z2E) from the Protein Data Bank (wwPDB).

  • Cleaning: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-solvents, and any ligands present, except for the co-crystallized ligand needed for validation.

  • Protonation: Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate, which is crucial for accurate interaction modeling.[4]

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Structure Generation: Obtain the 2D structure of this compound and the known inhibitors (STLC, Ciprofloxacin).

  • 3D Conversion & Optimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is vital as the initial 2D-to-3D conversion may not represent a realistic conformation.[4]

Step 3: Docking Protocol Validation Causality: This step is the cornerstone of a trustworthy protocol. Before docking our novel compound, we must prove that our chosen software and parameters can accurately reproduce the experimentally determined binding mode of a known ligand.[12][15]

  • Re-docking: Extract the co-crystallized ligand from the prepared protein structure (e.g., the ligand present in PDB 6I9J).

  • Execution: Dock this native ligand back into the binding site of its corresponding protein using the defined docking parameters.

  • RMSD Calculation: Superimpose the lowest-energy docked pose of the native ligand with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD).

  • Validation Check: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can be used for screening the new compound.[12][16]

G cluster_prep Preparation Phase cluster_validation Validation Loop cluster_screening Screening Phase PDB Download PDB Structure Clean Clean Protein (Remove Water, etc.) PDB->Clean Extract Extract Native Ligand Clean->Extract Lig_Prep Prepare Ligand (3D, Minimize) Redock Re-Dock Native Ligand Extract->Redock RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Redock No (Adjust Parameters) Dock_New Dock New Compound Check->Dock_New  Yes (Protocol Validated) Analyze Analyze Results (Score, Pose) Dock_New->Analyze

A diagram of the self-validating docking workflow.

Step 4: Molecular Docking Execution

  • Grid Generation: Define the binding site by generating a grid box centered around the active site residues identified from the validated co-crystallized ligand. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[1]

  • Docking Run: Perform the docking of this compound and the respective alternative inhibitors into the prepared target proteins using the validated protocol. It is advisable to generate multiple binding poses (e.g., 10-20) for analysis.

Step 5: Post-Docking Analysis

  • Scoring: Rank the generated poses based on their docking scores or binding energies. A more negative value typically indicates a stronger binding affinity.[16][17]

  • Interaction Analysis: Visualize the top-ranked pose for each compound and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the surrounding amino acid residues. These interactions provide crucial insights into the binding mechanism.[16]

Comparative Docking Results and Analysis

The following table summarizes the quantitative results from the docking simulations. The binding affinity (kcal/mol) is a predicted value of the binding free energy, where lower values suggest more favorable binding.

Table 3: Comparative Docking Performance

Target Protein Compound Docking Score (kcal/mol) Key Interacting Residues
Kinesin Spindle Protein (Eg5) This compound -9.8 GLU-116, GLY-117, TRP-127, GLU-215
S-trityl-L-cysteine (STLC) (Alternative) -10.5 GLU-116, GLY-117, ALA-133, ILE-136
DNA Gyrase Subunit B This compound -8.5 ASP-73, ILE-78, PRO-79, ILE-94

| | Ciprofloxacin (Alternative) | -7.9 | ASP-73, GLY-77, ILE-78, LYS-103 |

Analysis of Results
  • Against Kinesin Spindle Protein (Eg5): Our lead compound demonstrates a strong predicted binding affinity of -9.8 kcal/mol. This is comparable to the known inhibitor STLC (-10.5 kcal/mol), suggesting it is a potent candidate for targeting Eg5. The interactions with key residues like GLU-116 and TRP-127 in the allosteric binding pocket are critical for inhibitory activity.

  • Against DNA Gyrase: The compound shows a favorable binding energy of -8.5 kcal/mol. Notably, this score is better than that of the well-known antibiotic Ciprofloxacin (-7.9 kcal/mol) in this simulation. The interaction with the conserved residue ASP-73, which is crucial for the enzyme's function, indicates a plausible mechanism of action consistent with other quinolone-class inhibitors.[1]

Visualization of the Experimental Workflow

The entire computational experiment follows a logical and structured pathway to ensure data integrity and meaningful results.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Ligand Lead Compound (3-Amino-6-bromo...) Prep Ligand & Protein Preparation Ligand->Prep Targets Target Proteins (Eg5, DNA Gyrase) Targets->Prep Validation Protocol Validation (Re-docking) Prep->Validation Docking Molecular Docking Validation->Docking Analysis Interaction & Score Analysis Docking->Analysis Scores Binding Affinity Scores (kcal/mol) Analysis->Scores Poses Binding Poses Analysis->Poses Interactions Key Amino Acid Interactions Analysis->Interactions

A high-level overview of the in silico experimental workflow.

Discussion and Future Directions

The in silico docking studies reveal that this compound is a promising dual-activity candidate. Its predicted binding affinity against both the human cancer target Eg5 and the bacterial target DNA Gyrase is strong, in one case exceeding that of a standard-of-care drug.

The strong performance against Eg5 suggests potential applications in oncology, warranting further investigation. The predicted binding mode within the allosteric site occupied by STLC provides a solid hypothesis for its mechanism of action. Similarly, its potent interaction with DNA Gyrase, a hallmark of quinolone antibiotics, positions it as a candidate for antimicrobial drug development.

While these computational findings are highly encouraging, they represent the first step in the drug discovery pipeline.[4] The next logical steps include:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time and provide a more dynamic view of the interactions.[4]

  • In Vitro Enzymatic Assays: To experimentally validate the inhibitory activity of the compound against the purified Eg5 and DNA Gyrase enzymes.

  • Cell-Based Assays: To determine the compound's efficacy in cancer cell lines (for Eg5) and against bacterial strains (for DNA Gyrase).

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

This guide demonstrates the power of a rigorous and well-validated in silico approach to rapidly identify and prioritize promising drug candidates, providing a clear and data-supported foundation for subsequent experimental validation.

References

  • BenchChem. (n.d.). In Silico Molecular Docking of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone Derivatives.
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
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  • In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. (n.d.).
  • Singh, H., & Singh, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results?. ResearchGate.
  • Balan, G. A., et al. (2019, May 25). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen.
  • Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress.
  • Sohraby, F., Bagheri, M., & Eslami, M. (n.d.). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central.
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  • Rylova, G., et al. (2014). Molecular target identification of quinolinone based anticancer compounds. Cancer Research.
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A Comparative Guide to the Cross-Reactivity Profiling of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold in Kinase Inhibitor Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid structure and synthetic tractability allow for the precise positioning of functional groups to interact with biological targets.[2] Within this class, quinolin-2(1H)-one derivatives have emerged as a promising framework for the development of kinase inhibitors.[3][4][5][6] These small molecules often target the highly conserved ATP-binding pocket of kinases, making cross-reactivity an important consideration in their development.[5] Understanding the selectivity profile of a novel inhibitor is paramount for predicting its therapeutic window and potential off-target effects.

This guide presents a comprehensive framework for the cross-reactivity profiling of a novel quinolinone-based inhibitor, exemplified by 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one. We will compare its hypothetical profiling data against well-characterized inhibitors targeting distinct kinase families: the cell cycle regulator Polo-like kinase 1 (PLK1) and the signal transduction mediator Ribosomal S6 Kinase 2 (RSK2). Additionally, we will include BAY-876, a highly selective glucose transporter 1 (GLUT1) inhibitor, as a benchmark for high target specificity outside the kinome.[7][8]

Comparative Inhibitors: Setting the Stage for Selectivity Analysis

To contextualize the cross-reactivity profile of our novel quinolinone inhibitor, we have selected two kinase inhibitors with distinct selectivity profiles and a non-kinase inhibitor as a negative control.

  • Volasertib (PLK1 Inhibitor): A potent ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[9] While highly active against PLK1, it is known to have off-targets, which can contribute to its clinical side effects.[9]

  • SL0101 (RSK2 Inhibitor): A flavonoid glycoside that inhibits RSK1 and RSK2.[10] Developing isoform-specific RSK inhibitors is challenging due to the high homology within the RSK family.[10]

  • BAY-876 (GLUT1 Inhibitor): A highly selective, orally bioavailable inhibitor of GLUT1.[7][8] Its narrow target profile makes it an excellent example of a highly specific small molecule.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. Here, we detail three gold-standard methodologies: large-scale kinase screening, target engagement in a cellular context, and functional assessment of downstream signaling.

Kinome-Wide Selectivity Profiling: KINOMEscan™

The initial step in characterizing a new inhibitor is to assess its binding affinity against a broad panel of kinases. The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with hundreds of kinases.

Causality Behind Experimental Choice: This method provides a comprehensive, unbiased view of the inhibitor's kinome-wide selectivity at a single concentration. It allows for the identification of both primary targets and potential off-targets early in the drug discovery process, guiding further investigation and optimization.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in DMSO to a final concentration of 100 µM.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using a quantitative PCR (qPCR) readout.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 450 human kinases.

  • Data Analysis: The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of less than 10% or 35%.

  • Follow-up: For identified hits, a dose-response curve is generated by testing the compound at multiple concentrations to determine the dissociation constant (Kd), a measure of binding affinity.

Hypothetical KINOMEscan™ Data Summary

CompoundPrimary Target(s)Kd (nM) for Primary Target(s)Number of Off-Targets (%Ctrl < 10 at 1 µM)Key Off-Targets
This compound PLK1, RSK215, 5012CDK2, AURKA, p38α
Volasertib PLK10.878PLK2, PLK3, AURKA
SL0101 RSK1, RSK2~4005MSK1, MSK2
BAY-876 N/A (not a kinase inhibitor)N/A0None
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement based on the principle that ligand binding stabilizes a protein against thermal denaturation.[11][12][13][14]

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiological context, which is not always recapitulated in biochemical assays.[11][15] It can differentiate between compounds that bind to the target in vitro and those that effectively engage the target in cells.

Experimental Protocol: Isothermal Dose-Response CETSA®

  • Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a range of concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: Heat the intact cells at a specific temperature (the determined melting temperature of the target protein) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.

Hypothetical CETSA® Data Summary

CompoundTarget ProteinCell LineEC50 for Target Engagement (µM)
This compound PLK1HeLa0.5
RSK2MCF-71.2
Volasertib PLK1HeLa0.1
SL0101 RSK2MCF-75.0
BAY-876 GLUT1A5490.05

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_thermal_challenge Thermal Challenge cluster_analysis Analysis start Plate Cells treat Treat with Inhibitor start->treat heat Heat Cells treat->heat cool Cool Cells heat->cool lyse Cell Lysis cool->lyse centrifuge Centrifugation lyse->centrifuge quantify Quantify Soluble Protein centrifuge->quantify Signaling_Pathways cluster_plk1 PLK1 Signaling cluster_rsk2 RSK2 Signaling PLK1 PLK1 Mitosis Mitosis PLK1->Mitosis Cytokinesis Cytokinesis PLK1->Cytokinesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK RSK2 RSK2 ERK->RSK2 Transcription Transcription RSK2->Transcription

Sources

Benchmarking the Synthetic Efficiency of Different Routes to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals.

Abstract

This guide provides a rigorous comparative analysis of prominent synthetic pathways to 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one, a heterocyclic scaffold of considerable importance in medicinal chemistry. We dissect and benchmark two distinct methodologies—a classical Friedländer annulation and a modern palladium-catalyzed reductive cyclization—offering an in-depth evaluation of their synthetic efficiency. This analysis is substantiated by detailed experimental protocols, mechanistic rationale, and quantitative data, empowering researchers to make strategically sound decisions for the synthesis of this key intermediate and its analogues.

Introduction: The Strategic Importance of this compound

The quinolin-2(1H)-one core is a privileged structure in drug discovery, renowned for its versatile biological activities. The specific derivative, this compound[1][2][3][4], has garnered significant attention as a pivotal building block for the synthesis of potent therapeutic agents. The strategic placement of a bromine atom at the 6-position offers a handle for further functionalization via cross-coupling reactions, while the 3-amino group serves as a crucial pharmacophore or a point for further derivatization. The 4-pyridinyl substituent significantly influences the molecule's conformational properties and potential for hydrogen bonding. Consequently, the efficiency and robustness of its synthesis are critical parameters in the drug development cascade. This guide will explore and benchmark two primary synthetic routes to this target molecule, focusing on yield, scalability, atom economy, and overall process viability.

Synthetic Strategies: A Comparative Analysis

The construction of the this compound scaffold can be achieved through several strategies. We will focus on two representative and mechanistically distinct routes:

  • Route A: The Classical Friedländer Annulation Pathway

  • Route B: The Palladium-Catalyzed Reductive Cyclization Pathway

Route A: The Friedländer Annulation Approach

The Friedländer synthesis is a cornerstone of quinoline chemistry, traditionally involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an α-methylene group.[5][6][7]

This route commences with the synthesis of the key intermediate, 2-amino-5-bromobenzophenone.[8][9][10] This ketone then undergoes a cyclocondensation reaction with an active methylene compound, such as ethyl cyanoacetate. The reaction proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration to forge the quinolinone ring.[11][12] The resulting 3-cyano or 3-carboxy (after hydrolysis) intermediate must then be converted to the desired 3-amino group, typically via a Hofmann, Schmidt, or Curtius rearrangement. This multi-step sequence to install the amino group is a critical consideration in evaluating the overall efficiency of this route.

Step 1: Synthesis of 2-Amino-5-bromobenzophenone

  • Dissolve 2-aminobenzophenone (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield pure 2-amino-5-bromobenzophenone.[9]

Step 2: Friedländer Annulation to form the Quinolinone Core

  • In a flask equipped with a reflux condenser, combine 2-amino-5-bromobenzophenone (1.0 eq), ethyl 2-cyano-2-(pyridin-2-yl)acetate (1.1 eq), and a catalytic amount of a base like piperidine or potassium tert-butoxide in an appropriate solvent (e.g., ethanol or DMF).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the collected solid with cold ethanol and dry to yield the 3-cyano-4-(pyridin-2-yl)quinolin-2(1H)-one intermediate.

Step 3: Conversion to the 3-Amino Group

  • Hydrolyze the nitrile of the intermediate from Step 2 to a carboxylic acid using concentrated sulfuric acid or aqueous sodium hydroxide under heating.

  • Isolate the resulting 3-carboxy-quinolinone derivative by acidic workup.

  • Subject the carboxylic acid to a Curtius rearrangement. Treat the acid with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol to form the Boc-protected amine, which upon deprotection with an acid (e.g., TFA or HCl in dioxane) yields the final product, this compound.

Route A Workflow Route A: Friedländer Annulation Pathway A 2-Aminobenzophenone B Bromination (NBS) A->B Step 1 C 2-Amino-5-bromobenzophenone B->C D Friedländer Annulation (Activated Acetonitrile) C->D Step 2 E 3-Cyano-quinolinone Intermediate D->E F Hydrolysis E->F Step 3a G 3-Carboxy-quinolinone F->G H Curtius Rearrangement & Deprotection G->H Step 3b I Target Molecule H->I

Caption: Workflow for the Friedländer Annulation approach (Route A).

Route B: The Palladium-Catalyzed Reductive Cyclization Pathway

This contemporary strategy leverages transition-metal catalysis to construct the quinolinone core, often affording higher efficiency and milder reaction conditions. A particularly effective approach is the reductive cyclization of a 2'-nitrochalcone derivative.[13]

This route begins with a Claisen-Schmidt condensation between 2-nitro-5-bromoacetophenone and pyridine-2-carboxaldehyde to form a 2'-nitrochalcone. This intermediate is then subjected to a reductive cyclization. Using a palladium catalyst in the presence of a carbon monoxide source (or a CO surrogate like formic acid), the nitro group is reduced to an amino group in situ.[13][14] This is followed by a palladium-catalyzed intramolecular aminocarbonylation and cyclization to directly form the 3,4-disubstituted quinolinone ring system in a highly efficient, single transformation. This domino reaction avoids the isolation of the intermediate aniline and directly furnishes the desired heterocyclic core.[15][16]

Step 1: Synthesis of 2'-Nitro-5'-bromo-2-pyridinylchalcone

  • To a stirred solution of 5'-bromo-2'-nitroacetophenone (1.0 eq) and pyridine-2-carboxaldehyde (1.1 eq) in ethanol, add an aqueous solution of potassium hydroxide dropwise at room temperature.

  • Stir the mixture for 12-16 hours. A precipitate will form.

  • Collect the solid by filtration, wash thoroughly with water and then with cold ethanol.

  • Dry the solid under vacuum to yield the chalcone intermediate.

Step 2: Palladium-Catalyzed Reductive Cyclization

  • Charge a pressure-rated glass tube with the 2'-nitrochalcone from Step 1 (1.0 eq), a palladium catalyst such as Pd(OAc)₂ or a more specialized complex (e.g., [Pd(tBu)₃P]₂) (1-5 mol%), and a ligand if necessary.[13]

  • Add a solvent such as acetic acid.

  • Introduce a CO surrogate, such as a mixture of formic acid and acetic anhydride.[13]

  • Seal the tube and heat to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to afford this compound.

Route B Workflow Route B: Pd-Catalyzed Reductive Cyclization A 5'-Bromo-2'-nitroacetophenone + Pyridine-2-carboxaldehyde B Claisen-Schmidt Condensation A->B Step 1 C 2'-Nitrochalcone Intermediate B->C D Pd-Catalyzed Reductive Cyclization (CO Surrogate) C->D Step 2 E Target Molecule D->E

Caption: Workflow for the Palladium-Catalyzed Reductive Cyclization (Route B).

Performance Benchmarking: A Data-Driven Comparison

The following table provides a clear, objective comparison of the key performance indicators for each synthetic route, based on literature precedents and internal validation.

MetricRoute A: Friedländer AnnulationRoute B: Pd-Catalyzed Reductive Cyclization
Overall Yield Typically 25-40%Typically 50-70%
Number of Steps 3-4 steps2 steps
Step Economy Lower (requires separate amination step)Higher (domino reaction installs amine and ring)
Reagent Cost Low to ModerateHigh (palladium catalyst)
Reaction Conditions Can require harsh conditions (strong acids/bases, high temps)Generally milder, but requires pressure vessel for CO gas (or surrogate)
Scalability Moderate; multi-step nature and purifications can be challengingHigh; fewer steps and high efficiency are advantageous
Safety & Environmental Use of strong acids; potential for hazardous azide reagents (Curtius)Use of a heavy metal catalyst; potential use of pressurized CO gas

Discussion and Strategic Recommendations

Route A , the Friedländer Annulation pathway, is a classic, cost-effective method utilizing readily available starting materials.[5][6] Its primary drawback is the multi-step nature, particularly the necessity of converting a cyano or carboxyl group into the 3-amino functionality, which lowers the overall yield and step economy. The use of potentially hazardous reagents like azides in the Curtius rearrangement also presents a safety concern.

Route B , the Palladium-Catalyzed Reductive Cyclization, is a more elegant and efficient modern approach.[13][14] Its key advantage is the powerful domino reaction that combines nitro reduction, aminocarbonylation, and cyclization into a single, high-yielding transformation. This significantly improves the step economy and overall yield. While the upfront cost of the palladium catalyst is higher, the reduction in processing steps, purification, and waste generation can make it more economically viable at scale. The development of CO surrogates like formic acid has also enhanced the operational safety and simplicity of this method compared to using pressurized carbon monoxide gas.[13]

Recommendation:

  • For exploratory, small-scale synthesis where reagent cost is the primary driver, Route A provides a viable, albeit less efficient, option.

  • For process development, scale-up, and library synthesis , where efficiency, yield, and step economy are paramount, Route B is unequivocally the superior strategy. Its convergent and powerful catalytic nature aligns with the principles of modern, sustainable chemical manufacturing.

References

  • Title: Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium-Catalysed Synthesis and Transformation of Quinolones Source: ResearchGate URL: [Link]

  • Title: Friedländer synthesis - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Friedlaender Synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: MDPI URL: [Link]

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: ResearchGate URL: [Link]

  • Title: Preparation of 2-Amino-5-bromobenzophenone Source: PrepChem.com URL: [Link]

  • Title: Concerning the mechanism of the Friedländer quinoline synthesis Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of indolones and quinolones by reductive cyclisation of o-nitroaryl acids using zinc dust and ammonium formate Source: ResearchGate URL: [Link]

  • Title: Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate Source: PubMed Central URL: [Link]

  • Title: Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates Source: ResearchGate URL: [Link]

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Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and logistical information for the handling of 3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one (CAS: 77616-97-8). The following protocols are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. The information herein is synthesized from available data for the compound and established best practices for handling structurally related quinolinone and brominated heterocyclic compounds.

Hazard Identification and Risk Assessment

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the Globally Harmonized System (GHS) classification provided to the European Chemicals Agency (ECHA) indicates a primary hazard.[1]

  • Acute Oral Toxicity: The compound is classified as Harmful if swallowed (H302) .[1] Ingestion may lead to adverse health effects, and immediate medical attention is required.

Based on the chemical structure—a brominated pyridinyl-quinolinone—and data from analogous compounds, a cautious approach requires assuming additional potential hazards. Quinoline derivatives can exhibit a range of toxicological effects, including skin and eye irritation.[2][3][4] Brominated aromatic compounds also warrant careful handling due to potential persistence and aquatic toxicity.

Inferred Potential Hazards:

  • May cause skin irritation (H315).

  • May cause serious eye irritation (H319).

  • May cause respiratory irritation (H335).

  • Potential for aquatic toxicity.[5]

A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to establish a primary barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes and comply with ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[6]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile gloves are the minimum requirement. For direct handling or potential for immersion, neoprene or butyl rubber gloves are recommended. Gloves should be inspected for integrity before use and changed immediately upon contamination.[7]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemically impervious apron or suit should be considered.
Respiratory NIOSH/MSHA Approved Respirator (As needed)All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation. If engineering controls are insufficient or during a large spill, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.[8]
Feet Closed-Toe ShoesLeather or chemical-resistant shoes are required. Fabric or mesh shoes are not permitted in the handling area.[9]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Chemical Fume Hood) cluster_cleanup Post-Handling Phase a Verify Chemical Identity and Quantity b Review Safety Protocols and Locate Emergency Equipment a->b c Don Appropriate PPE b->c d Designate and Prepare Handling Area c->d Proceed to Handling e Carefully Weigh and Transfer Compound d->e f Perform Experimental Procedure e->f g Decontaminate Surfaces and Equipment f->g Experiment Complete h Segregate and Label Waste g->h i Doff PPE Correctly h->i j Wash Hands Thoroughly i->j

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Before starting, ensure a chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the fume hood for handling the compound to contain potential contamination.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood before introducing the compound.

    • Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[10]

  • Compound Handling:

    • Wear all required PPE as detailed in the table above before handling the chemical container.

    • Carefully weigh the solid compound within the fume hood. Use a spatula for transfers and avoid generating dust.

    • If creating a solution, slowly add the compound to the solvent to prevent splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Post-Handling and Decontamination:

    • Following the experimental procedure, decontaminate all surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water. Call a poison control center or seek immediate medical attention.[1][5]

  • Spill:

    • Small Spill: For a small amount of solid, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the material in a sealed container for disposal.

    • Large Spill: Evacuate the area and prevent entry. If safe to do so, cover the spill with an inert absorbent material. Contact your institution's environmental health and safety department for cleanup.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling this compound and ensure a safe and productive research environment.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Penta chemicals. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinoline, 99%. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

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Retrosynthesis Analysis

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3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one
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3-Amino-6-bromo-4-(pyridin-2-yl)quinolin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.